Amogammadex
Description
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Properties
CAS No. |
1309580-40-2 |
|---|---|
Molecular Formula |
C88H136N8O56S8 |
Molecular Weight |
2458.6 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[[(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-10,15,20,25,30,35,40-heptakis[[(2R)-2-acetamido-2-carboxyethyl]sulfanylmethyl]-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C88H136N8O56S8/c1-25(97)89-33(73(121)122)9-153-17-41-65-49(105)57(113)81(137-41)146-66-42(18-154-10-34(74(123)124)90-26(2)98)139-83(59(115)51(66)107)148-68-44(20-156-12-36(76(127)128)92-28(4)100)141-85(61(117)53(68)109)150-70-46(22-158-14-38(78(131)132)94-30(6)102)143-87(63(119)55(70)111)152-72-48(24-160-16-40(80(135)136)96-32(8)104)144-88(64(120)56(72)112)151-71-47(23-159-15-39(79(133)134)95-31(7)103)142-86(62(118)54(71)110)149-69-45(21-157-13-37(77(129)130)93-29(5)101)140-84(60(116)52(69)108)147-67-43(138-82(145-65)58(114)50(67)106)19-155-11-35(75(125)126)91-27(3)99/h33-72,81-88,105-120H,9-24H2,1-8H3,(H,89,97)(H,90,98)(H,91,99)(H,92,100)(H,93,101)(H,94,102)(H,95,103)(H,96,104)(H,121,122)(H,123,124)(H,125,126)(H,127,128)(H,129,130)(H,131,132)(H,133,134)(H,135,136)/t33-,34-,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,81+,82+,83+,84+,85+,86+,87+,88+/m0/s1 |
InChI Key |
KVKTWRSAVHAYFI-RILGFENASA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Encapsulation Mechanism of Sugammadex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sugammadex (B611050), a modified γ-cyclodextrin, represents a paradigm shift in the reversal of neuromuscular blockade (NMB). Its unique mechanism of action, centered on the principles of molecular encapsulation and host-guest chemistry, offers a rapid and predictable antagonism of steroidal non-depolarizing neuromuscular blocking agents (NMBAs) such as rocuronium (B1662866) and vecuronium. This technical guide provides an in-depth exploration of the molecular interactions, pharmacokinetic profile, and clinical application of Sugammadex, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism.
Core Mechanism of Action: Molecular Encapsulation
Sugammadex is a selective relaxant binding agent (SRBA) that functions by encapsulating steroidal NMBA molecules in the plasma.[1] This action is highly specific and is based on the structural characteristics of both Sugammadex and the target drug.
1.1. Molecular Structure: Sugammadex is a modified γ-cyclodextrin with a lipophilic core and a hydrophilic exterior.[2][3] The core provides a binding cavity for the steroidal structure of rocuronium or vecuronium, while the hydrophilic surface ensures aqueous solubility. The addition of eight carboxyl thio ether groups to the cyclodextrin (B1172386) structure enhances its binding affinity for the positively charged quaternary nitrogen of the NMBA through electrostatic interactions.[4]
1.2. The Encapsulation Process: The primary mechanism of action involves the formation of a stable, 1:1 host-guest complex between Sugammadex and the NMBA molecule in the plasma.[3][4] This encapsulation renders the NMBA inactive, preventing it from binding to nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction.
1.3. Concentration Gradient Shift: By rapidly binding free NMBA molecules in the plasma, Sugammadex creates a steep concentration gradient. This gradient favors the movement of NMBA molecules from the neuromuscular junction back into the plasma, where they are subsequently encapsulated.[1] This process leads to a rapid and efficient reversal of neuromuscular blockade.
Quantitative Data
2.1. Binding Affinity: The efficacy of Sugammadex is rooted in its high binding affinity for steroidal NMBAs. The association (Ka) and dissociation (Kd) constants quantify this interaction.
| Neuromuscular Blocking Agent | Association Constant (Ka) (M⁻¹) | Dissociation Constant (Kd) (µM) | Reference(s) |
| Rocuronium | 1.79 x 10⁷ - 2.5 x 10⁷ | 0.1 | [2][4][5] |
| Vecuronium | 5.72 x 10⁶ - 1.0 x 10⁷ | - | [2][5] |
| Pancuronium | Lower affinity than rocuronium and vecuronium | - | [1] |
2.2. Pharmacokinetic Properties in Healthy Adults: The pharmacokinetic profile of Sugammadex is characterized by its rapid distribution and renal elimination.
| Parameter | Value (for a 16 mg/kg dose) | Reference(s) |
| Peak Plasma Concentration (Cmax) | 197 µg/mL | [6] |
| Volume of Distribution (Vd) | 11-14 L | [1] |
| Clearance (CL) | 88 - 99.7 mL/min | [4][6] |
| Terminal Half-life (t½) | ~1.8 - 2.4 hours | [4][6] |
| Protein Binding | Does not bind to plasma proteins | [1] |
| Metabolism | No metabolites observed | [1] |
| Excretion | >90% excreted unchanged in urine within 24 hours | [1] |
2.3. Clinical Efficacy: Reversal Times: Clinical trials have demonstrated the rapid reversal of neuromuscular blockade with Sugammadex compared to traditional agents like neostigmine.
| Blockade Depth | Sugammadex Dose | Mean Reversal Time (to TOF ratio ≥ 0.9) | Comparator | Reference(s) |
| Profound (PTC 1-2) | 8.0 mg/kg | 1.2 minutes | - | [7] |
| Deep (PTC 1-2) | 4.0 mg/kg | ~3.3 minutes (Vecuronium) | - | [2] |
| Moderate (Reappearance of T2) | 2.0 mg/kg | ~2.3 minutes (Vecuronium) | - | [2] |
| Moderate | 2 mg/kg | Median of 1.4 minutes | Neostigmine (4.4 minutes) | [8] |
| Deep | 4 mg/kg | Median of 1.1 minutes | - | [8] |
Experimental Protocols
3.1. Determination of Binding Affinity:
-
Methodology: Isothermal Titration Calorimetry (ITC) is a common method used to determine the binding affinity of Sugammadex to various drugs.
-
Procedure:
-
A solution of the neuromuscular blocking agent is placed in the sample cell of the calorimeter.
-
A solution of Sugammadex is loaded into the injection syringe.
-
Small aliquots of the Sugammadex solution are injected into the sample cell.
-
The heat change associated with the binding interaction is measured after each injection.
-
The resulting data is fitted to a binding model to determine the association constant (Ka) and other thermodynamic parameters.
-
3.2. Pharmacokinetic Studies in Healthy Volunteers:
-
Design: Open-label, single-dose, and dose-escalation studies are conducted.
-
Procedure:
-
Healthy adult subjects receive a single intravenous bolus of Sugammadex at a specified dose.
-
Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals up to 24-48 hours post-dose).[6]
-
Plasma concentrations of Sugammadex are determined using a validated analytical method, such as high-performance liquid chromatography with mass spectrometric detection.
-
Pharmacokinetic parameters (Cmax, Vd, CL, t½) are calculated from the plasma concentration-time data using non-compartmental analysis.[6]
-
3.3. Clinical Trials for Neuromuscular Blockade Reversal:
-
Design: Randomized, controlled, double-blind clinical trials are the gold standard.
-
Procedure:
-
Patients undergoing surgery under general anesthesia are enrolled.
-
Anesthesia is induced, and a steroidal neuromuscular blocking agent (e.g., rocuronium) is administered to achieve a specified level of blockade (e.g., moderate or deep).
-
Neuromuscular function is monitored throughout the procedure using acceleromyography to measure the train-of-four (TOF) ratio.[7] The TOF stimulation involves four consecutive electrical stimuli delivered to a peripheral nerve, and the ratio of the fourth twitch height to the first (T4/T1) is calculated.[9]
-
At the desired level of blockade, patients are randomized to receive either Sugammadex or a comparator (placebo or neostigmine).
-
The primary endpoint is typically the time from the start of the study drug administration to the recovery of the TOF ratio to 0.9.[7][10]
-
Conclusion
The mechanism of action of Sugammadex, based on molecular encapsulation, provides a novel and highly effective method for the reversal of neuromuscular blockade induced by steroidal agents. Its rapid onset of action, predictable dose-response relationship, and favorable safety profile have established it as a significant advancement in anesthetic practice. The quantitative data from binding affinity studies, pharmacokinetic analyses, and clinical trials consistently support its efficacy and provide a strong foundation for its clinical use. Further research may continue to explore its application in various patient populations and clinical scenarios.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sugammadex as a reversal agent for neuromuscular block: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sugammadex: a novel selective relaxant binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repeat dosing of rocuronium-sugammadex: unpredictable - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of sugammadex 16 mg/kg in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized, dose-finding, phase II study of the selective relaxant binding drug, Sugammadex, capable of safely reversing profound rocuronium-induced neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sugammadex for Reversal of Neuromuscular Blockade in Neonates and Infants Less than 2 Years Old: Results from a Phase IV Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Assessment of Neuromuscular Function [anesthesiologynews.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Amogammadex: A Technical Guide to a Novel Neuromuscular Blockade Reversal Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amogammadex is a novel, modified γ-cyclodextrin derivative developed as a selective relaxant binding agent for the rapid reversal of neuromuscular blockade (NMB) induced by the steroidal neuromuscular blocking agents (NMBAs) rocuronium (B1662866) and vecuronium.[1][2] Structurally designed to encapsulate these NMBAs with high affinity, this compound offers a promising alternative to existing reversal agents, potentially with an improved safety profile.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available clinical data on this compound, intended to inform researchers and drug development professionals.
Chemical Structure and Properties
This compound is a modified γ-cyclodextrin, a cyclic oligosaccharide composed of eight glucose units.[4] Its core structure is similar to that of Sugammadex (B611050), but with a key modification in the side chains attached to the primary hydroxyl groups of the glucose units. Instead of the mercaptopropionic acid side chains found in Sugammadex, this compound possesses a branched, chiral acetylamino side-chain.[4] This structural alteration is designed to increase the steric hindrance of the carboxyl groups, which is hypothesized to enhance its binding affinity for rocuronium and reduce the potential for hypersensitivity reactions.[4]
A published chemical structure of this compound is available.[2][4]
Physicochemical Properties
Detailed public information on the physicochemical properties of this compound is limited. However, based on its intended intravenous administration and cyclodextrin (B1172386) nature, it is expected to be highly water-soluble.
| Property | Value | Reference |
| Molecular Formula | C88H136N8NaO56S8 | [5] |
| Appearance | Not specified in available literature | |
| Solubility | Expected to be high in aqueous solutions | Inferred |
| pKa | Not specified in available literature |
Mechanism of Action
This compound functions as a selective relaxant binding agent. Its mechanism of action is based on the principles of host-guest chemistry, a concept well-established for cyclodextrin-based molecules.[6][7][8]
The core of the this compound molecule is a lipophilic cavity, while its exterior is hydrophilic.[1] This structure allows it to encapsulate the steroidal NMBA, rocuronium or vecuronium, forming a stable, water-soluble 1:1 inclusion complex.[1][2] This encapsulation is a non-covalent interaction driven by hydrophobic and van der Waals forces.
By sequestering the NMBA molecules in the plasma, this compound creates a concentration gradient that draws free NMBA away from the nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction. This rapid reduction in the concentration of active NMBA at the receptor site leads to the restoration of neuromuscular transmission and, consequently, the reversal of muscle paralysis.[6]
Preclinical and Clinical Data
Binding Affinity
Pharmacokinetics
Phase I clinical trials in healthy volunteers have demonstrated that this compound exhibits dose-proportional pharmacokinetics.[1] Following intravenous administration, plasma concentrations of this compound increase proportionally with the administered dose.[1] The primary route of elimination is renal, with a significant portion of the drug excreted unchanged in the urine within 8 hours of administration.[1]
Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Parameter | Value | Reference |
| Cmax (Maximum Concentration) | Increases dose-proportionally | [1] |
| AUC0-∞ (Area Under the Curve) | Increases dose-proportionally | [1] |
| Half-life (t1/2) | Not significantly changed with escalating doses | [1] |
| Tmax (Time to Maximum Concentration) | Not significantly changed with escalating doses | [1] |
| Clearance | Not significantly changed with escalating doses | [1] |
| Primary Route of Excretion | Renal | [1] |
| 24-hour Urinary Excretion | 65-83% | [9] |
Efficacy in Neuromuscular Blockade Reversal
Multiple clinical trials (Phase II and III) have evaluated the efficacy of this compound in reversing rocuronium-induced neuromuscular blockade. These studies consistently demonstrate a rapid, dose-dependent reversal of NMB.
Table 2: Efficacy of this compound in Reversing Rocuronium-Induced Moderate Neuromuscular Block (Reappearance of T2)
| Treatment Group | Median Time to TOF Ratio ≥0.9 (minutes) | Reference |
| This compound 2 mg/kg | 3.0 | [9] |
| This compound 4 mg/kg | 2.1 - 2.3 | [2][9] |
| This compound 6 mg/kg | 1.6 - 2.1 | [2][9] |
| This compound 8 mg/kg | 1.8 | [9] |
| Sugammadex 2 mg/kg | 1.5 - 1.75 | [2][10] |
| Placebo | 39.3 | [9] |
Table 3: Efficacy of this compound in Reversing Rocuronium-Induced Deep Neuromuscular Block (1-2 PTCs)
| Treatment Group | Median Time to TOF Ratio ≥0.9 (minutes) | Reference |
| This compound 6 mg/kg | Similar to Sugammadex 4 mg/kg | [11] |
| This compound 7 mg/kg | ~3.3 (geometric mean) | [12] |
| This compound 8 mg/kg | Similar to Sugammadex 4 mg/kg | [11][12] |
| This compound 9 mg/kg | ~2.9 (geometric mean) | [12] |
| This compound 10 mg/kg | Shorter than Sugammadex 4 mg/kg | [11] |
| Sugammadex 4 mg/kg | ~2.9 (geometric mean) | [12] |
A Phase III non-inferiority trial concluded that this compound (4 mg/kg) was non-inferior to Sugammadex (2 mg/kg) for the reversal of moderate rocuronium-induced NMB.[10]
Safety and Tolerability
Across Phase I, II, and III clinical trials, this compound has been reported to be safe and well-tolerated.[1][2][9][10][11][12] The overall incidence of adverse events with this compound was similar to that of placebo and Sugammadex.[1][10] Notably, some studies have suggested a potentially lower incidence of adverse drug reactions with this compound compared to Sugammadex.[10] No serious drug-related adverse events, including anaphylaxis, have been reported in the cited clinical trials.[10][11]
Experimental Protocols
Synthesis and Characterization
A published study describes the synthesis of this compound.[13] The process involves the chemical modification of the primary hydroxyl groups of γ-cyclodextrin. N-acetyl-L-cysteine is neutralized to form a disodium (B8443419) salt, which then reacts with a modified γ-cyclodextrin intermediate to yield the crude product.[13] The product is subsequently purified.[13]
Characterization of the synthesized this compound was performed using the following analytical techniques:[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Infrared (IR) Spectroscopy
-
Elemental Analysis (EA)
Clinical Trial Methodology (Phase III Example)
The following provides a general overview of the methodology employed in a Phase III, multicenter, randomized, double-blind, positive-controlled, non-inferiority clinical trial comparing this compound and Sugammadex.[10]
-
Participants: Adult patients undergoing elective surgery requiring general anesthesia and neuromuscular blockade.
-
Randomization: Patients were randomly assigned to receive either this compound or Sugammadex.
-
Blinding: Both patients and investigators were blinded to the treatment allocation.
-
Intervention:
-
Induction of neuromuscular blockade with rocuronium.
-
At the end of surgery, upon reappearance of the second twitch of the train-of-four (TOF) stimulation, patients received a single intravenous dose of the assigned reversal agent (e.g., this compound 4 mg/kg or Sugammadex 2 mg/kg).
-
-
Primary Endpoint: The proportion of patients achieving a TOF ratio of ≥0.9 within 5 minutes of administration of the study drug.
-
Secondary Endpoints:
-
Time to recovery of the TOF ratio to 0.9.
-
Incidence of adverse events.
-
-
Monitoring: Neuromuscular function was monitored using an acceleromyograph. Safety assessments included monitoring of vital signs, electrocardiogram (ECG), and laboratory parameters.
Conclusion
This compound is a promising new agent for the reversal of neuromuscular blockade induced by rocuronium and vecuronium. Its novel chemical structure offers the potential for high-affinity binding and a favorable safety profile. Clinical trial data have demonstrated its non-inferiority to Sugammadex in terms of efficacy, with a rapid and predictable reversal of neuromuscular function. Further research, particularly the publication of detailed preclinical binding affinity data and comprehensive physicochemical characterization, will provide a more complete understanding of this novel drug. The information presented in this guide summarizes the current knowledge on this compound and highlights its potential as a valuable tool in anesthesia and critical care.
References
- 1. Safety, tolerability, and pharmacokinetics of adamgammadex sodium, a novel agent to reverse the action of rocuronium and vecuronium, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nysora.com [nysora.com]
- 4. Comparison of the Efficacy and Safety of Adamgammadex with Sugammadex for Reversal of Rocuronium-Induced Neuromuscular Block: Results of a Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adamgammadex Sodium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Adamgammadex in patients to reverse a moderate rocuronium-induced neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase III clinical trial comparing the efficacy and safety of adamgammadex with sugammadex for reversal of rocuronium-induced neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficiency and Safety of the Selective Relaxant Binding Agent Adamgammadex Sodium for Reversing Rocuronium-Induced Deep Neuromuscular Block: A Single-Center, Open-Label, Dose-Finding, and Phase IIa Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of adamgammadex for reversing rocuronium‐induced deep neuromuscular blockade: A multicenter, randomized, phase IIb study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Amogammadex: An In-depth Technical Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amogammadex, also referred to as Adamgammadex, is a novel selective relaxant binding agent currently under investigation as a reversal agent for neuromuscular blockade induced by rocuronium (B1662866) and vecuronium.[1] Structurally, it is a modified γ-cyclodextrin, a feature that contributes to its mechanism of action, which involves the encapsulation of neuromuscular blocking agents.[2] While clinical trials have focused on its efficacy and safety profile in comparison to the established reversal agent Sugammadex, publicly available, in-depth quantitative data regarding its solubility and stability remains limited. This guide synthesizes the available information and outlines the general methodologies relevant to the physicochemical characterization of such pharmaceutical compounds.
Physicochemical Properties
This compound is described as a modified γ-cyclodextrin derivative.[2] While specific quantitative data is not widely published, it is reported to have "superior water solubility" in comparison to some other agents in its class.[2] This characteristic is crucial for its formulation as an intravenous solution for rapid administration.
Solubility Data
A comprehensive search of scientific literature, patent databases, and regulatory documents did not yield specific quantitative solubility data for this compound in various solvents, at different pH values, or across a range of temperatures. For a compound like this compound, solubility would typically be determined using established methods such as the equilibrium solubility method or kinetic solubility assays.
Table 1: Illustrative Table of Desired this compound Solubility Data (Data Not Currently Available)
| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) | Method |
| Water | 25 | 7.4 | Data not available | Shake-flask |
| PBS (Phosphate-Buffered Saline) | 25 | 7.4 | Data not available | Shake-flask |
| 5% Dextrose in Water (D5W) | 25 | ~4.5 | Data not available | Shake-flask |
| Ethanol | 25 | N/A | Data not available | Shake-flask |
| DMSO | 25 | N/A | Data not available | Shake-flask |
Stability Data
Similarly, detailed quantitative stability data for this compound, including degradation kinetics and the identity of degradation products under various stress conditions, are not publicly available. Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.
Table 2: Illustrative Table of Desired this compound Stability Data (Data Not Currently Available)
| Stress Condition | Parameters | Storage Duration | Assay | Observations/Degradation Products |
| Hydrolysis | pH 2, 7, 9 | Up to 30 days | HPLC-UV/MS | Data not available |
| Oxidation | 3% H₂O₂ | Up to 24 hours | HPLC-UV/MS | Data not available |
| Thermal | 60°C | Up to 30 days | HPLC-UV/MS | Data not available |
| Photostability | ICH Q1B conditions | N/A | HPLC-UV/MS | Data not available |
Experimental Protocols
While specific experimental protocols for this compound are not available, the following section outlines the general methodologies that would be employed for determining the solubility and stability of a pharmaceutical compound like this compound.
Solubility Determination Protocol (General)
A standardized shake-flask method would likely be used to determine the equilibrium solubility of this compound.
Stability-Indicating Method and Forced Degradation Protocol (General)
Forced degradation studies are essential to develop and validate a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.
Signaling Pathways and Logical Relationships
Due to the lack of detailed mechanistic data on this compound's degradation pathways in the public domain, a diagram illustrating these specific pathways cannot be constructed. The primary mechanism of action of this compound is through host-guest complexation with steroidal neuromuscular blocking agents, a physical interaction rather than a signaling pathway.
Conclusion
While this compound shows promise as a novel neuromuscular blockade reversal agent, a comprehensive, publicly available dataset on its solubility and stability is currently lacking. The information provided in this guide is based on the limited available data and general principles of pharmaceutical sciences. For drug development professionals, it will be imperative to generate robust, in-house solubility and stability data following established regulatory guidelines to ensure the safety, efficacy, and quality of any potential this compound-based drug product. Further publication of preclinical and pharmaceutical development data is anticipated as this compound progresses through clinical trials and regulatory review.
References
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Amogammadex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amogammadex, also known as Adamgammadex Sodium, is a novel modified γ-cyclodextrin derivative developed as a selective relaxant binding agent for the reversal of neuromuscular blockade induced by aminosteroid (B1218566) agents, primarily rocuronium (B1662866) and vecuronium (B1682833).[1] Structurally similar to Sugammadex, this compound features a chiral acetylamino group on the α-carbon of the carboxylic acid side chains, a modification intended to enhance its binding affinity for rocuronium and potentially improve its safety profile, particularly concerning hypersensitivity reactions.[2][3] This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetics and pharmacodynamics of this compound, drawing from preclinical and clinical studies.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the reversal of neuromuscular blockade. This is achieved through a well-defined mechanism of action involving the encapsulation of the neuromuscular blocking agent.
Mechanism of Action
This compound consists of a lipophilic core and a hydrophilic exterior. This structure allows it to form a stable, inactive 1:1 inclusion complex with free rocuronium or vecuronium molecules in the plasma.[1] This encapsulation prevents the neuromuscular blocking agent from binding to nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction, thereby restoring neuromuscular function. The binding of this compound to rocuronium is a concentration-dependent process.[4] Isothermal titration calorimetry studies have confirmed that this compound and Sugammadex both bind to rocuronium in an equimolar ratio.[2]
Below is a diagram illustrating the mechanism of action of this compound.
Caption: Encapsulation of Rocuronium by this compound to Reverse Neuromuscular Blockade.
Dose-Response Relationship and Efficacy
Clinical trials have demonstrated a clear dose-dependent relationship for this compound in reversing rocuronium-induced neuromuscular blockade. The primary endpoint in these studies is typically the time to recovery of the train-of-four (TOF) ratio to 0.9.
Table 1: Pharmacodynamic Efficacy of this compound in Reversing Moderate Neuromuscular Blockade (at reappearance of T2)
| Treatment Group | N | Median Time to TOF Ratio ≥ 0.9 (minutes) |
| This compound 4 mg/kg | 16 | 2.3 |
| This compound 6 mg/kg | 20 | 1.6 |
| Sugammadex 2 mg/kg | 20 | 1.5 |
| Data from a Phase II clinical trial.[2] |
Table 2: Pharmacodynamic Efficacy of this compound in Reversing Deep Neuromuscular Blockade (at 1-2 post-tetanic counts)
| Treatment Group | N | Median Time to TOF Ratio ≥ 0.9 (minutes) |
| This compound 8 mg/kg | - | 2.5 (IQR: 2.0, 3.2) |
| Sugammadex 4 mg/kg | - | 2.2 (IQR: 1.7, 2.7) |
| Data from a Phase III clinical trial.[5] |
A Phase III non-inferiority trial comparing this compound (4 mg/kg) with Sugammadex (2 mg/kg) for moderate blockade found that the time to recovery of the TOF ratio to 0.9 was 2.25 minutes for this compound and 1.75 minutes for Sugammadex.[3] Another Phase III trial for deep blockade showed that the success rate for recovery to a TOF ratio of 0.9 was 98.7% for this compound (8 mg/kg) and 100% for Sugammadex (4 mg/kg).[5]
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in healthy volunteers and surgical patients.
Absorption and Distribution
This compound is administered intravenously, resulting in immediate and complete bioavailability. Following administration, its pharmacokinetic profile is best described by a multi-compartmental model.
Metabolism and Excretion
This compound is not significantly metabolized and is primarily excreted unchanged through the kidneys.[6] In a study with surgical patients, the 24-hour cumulative urinary excretion of this compound was between 65% and 83%.[7] The excretion is largely complete within 8 hours.[1] The administration of this compound also increases the urinary excretion of rocuronium.[7]
Quantitative Pharmacokinetic Parameters
A Phase I study in healthy volunteers demonstrated that this compound exhibits linear pharmacokinetics. The maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) increase in a dose-proportional manner.[1] While the study confirmed that pharmacokinetic parameters such as half-life, Tmax, and clearance were not significantly altered with escalating doses, the specific quantitative values from this study are not publicly available in the reviewed literature.
Table 3: Summary of Pharmacokinetic Properties of this compound
| Parameter | Finding | Citation |
| Linearity | Cmax and AUC increase dose-proportionally. | [1] |
| Excretion | Primarily renal, with 65-83% excreted in urine within 24 hours. | [7] |
| Metabolism | Not significantly metabolized. | [6] |
Experimental Protocols
Phase III Clinical Trial (Reversal of Moderate Neuromuscular Blockade)
-
Study Design: A multicenter, randomized, double-blind, positive-controlled, non-inferiority trial.[3]
-
Participants: 310 subjects were randomized to receive either this compound or Sugammadex.[3]
-
Intervention: At the reappearance of the second twitch of the train-of-four (T2), patients received either this compound (4 mg/kg) or Sugammadex (2 mg/kg).[3]
-
Primary Outcome: The proportion of patients with a TOF ratio ≥ 0.9 within 5 minutes.[3]
-
Key Secondary Outcome: The time from the start of drug administration to the recovery of the TOF ratio to 0.9.[3]
Phase III Clinical Trial (Reversal of Deep Neuromuscular Blockade)
-
Study Design: A multicenter, randomized, double-blind, positive-controlled, non-inferiority trial.[5]
-
Participants: 321 patients were randomized.[5]
-
Intervention: Patients received either this compound (8 mg/kg) or Sugammadex (4 mg/kg).[5]
-
Primary Outcome: The success rate of antagonism, defined as the recovery of the TOF ratio to 0.9 within 10 minutes.[5]
Below is a workflow diagram for a typical clinical trial protocol for this compound.
Caption: A Generalized Workflow for this compound Clinical Trials.
Safety Profile
Across multiple clinical trials, this compound has been shown to be well-tolerated. A Phase III trial reported a lower incidence of adverse drug reactions with this compound compared to Sugammadex.[3] No instances of anaphylaxis, recurarization, or significant cardiovascular events were observed in the cited studies.[3] Preclinical studies in zebrafish also suggested a lower potential for hypersensitivity and bleeding with this compound compared to Sugammadex.[2]
Conclusion
This compound is an effective and well-tolerated agent for the reversal of rocuronium-induced neuromuscular blockade. Its pharmacodynamic profile is characterized by a rapid, dose-dependent reversal of blockade through the mechanism of encapsulation. The pharmacokinetic properties of this compound are linear, with the primary route of elimination being renal excretion of the unchanged drug. Further publication of detailed quantitative pharmacokinetic data from Phase I studies would provide a more complete understanding for drug development professionals. The available data suggests that this compound may offer a favorable risk-benefit profile, positioning it as a promising alternative to existing neuromuscular blockade reversal agents.
References
- 1. frontiersin.org [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. cyclodextrinnews.com [cyclodextrinnews.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of adamgammadex for reversing rocuronium-induced deep neuromuscular block: a multicentre, randomised, double-blind, positive-controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of adamgammadex for reversing rocuronium‐induced deep neuromuscular blockade: A multicenter, randomized, phase IIb study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, tolerability, and pharmacokinetics of adamgammadex sodium, a novel agent to reverse the action of rocuronium and vecuronium, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Targets and Pathways of Amogammadex
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amogammadex (also known as Adamgammadex) is a novel, modified γ-cyclodextrin designed as a selective binding agent for the reversal of neuromuscular blockade induced by the steroidal non-depolarizing agents rocuronium (B1662866) and vecuronium (B1682833). Its mechanism of action is analogous to that of Sugammadex, involving the encapsulation of the neuromuscular blocking agent in a 1:1 ratio, thereby inactivating it and allowing for the rapid restoration of neuromuscular function. Preclinical and clinical studies have demonstrated its efficacy and safety, with some evidence suggesting a potentially stronger binding affinity for its target molecules and a favorable safety profile compared to Sugammadex. While the primary biological targets are well-defined, the broader interactions of this compound with cellular pathways are not yet fully elucidated. This guide provides a comprehensive overview of the known biological targets, mechanism of action, and potential signaling pathways of this compound, supported by available quantitative data and experimental insights.
Primary Biological Targets and Mechanism of Action
The principal biological targets of this compound are the aminosteroid (B1218566) neuromuscular blocking agents (NMBAs), specifically rocuronium and vecuronium . This compound does not interact with acetylcholinesterase, the target of traditional reversal agents like neostigmine.
The mechanism of action is a process of encapsulation . This compound possesses a lipophilic inner cavity and a hydrophilic exterior. The steroidal structure of rocuronium or vecuronium becomes entrapped within the lipophilic core of the this compound molecule. This forms a stable, water-soluble guest-host complex. The formation of this complex effectively removes the free NMBA from the plasma and the neuromuscular junction. This shift in equilibrium facilitates the dissociation of NMBA molecules from the nicotinic acetylcholine (B1216132) receptors at the motor endplate, leading to a rapid reversal of neuromuscular blockade.[1]
Preclinical studies utilizing isothermal titration calorimetry, ultraviolet-visible spectrophotometry, and nuclear magnetic resonance spectroscopy have indicated that this compound has a stronger binding ability to rocuronium and vecuronium compared to Sugammadex.[2] However, specific binding affinity constants (K_a_ or K_d_) for this compound are not yet publicly available. For comparison, the association rate constant (k_ass_) for the Sugammadex-rocuronium complex is approximately 1.79 x 10^7^ M^-1^, and for the Sugammadex-vecuronium complex, it is 5.72 x 10^6^ M^-1^.[3][4]
Visualizing the Mechanism of Action
Caption: Encapsulation of Rocuronium/Vecuronium by this compound.
Quantitative Data
Pharmacodynamic Data: Reversal of Neuromuscular Blockade
Clinical trials have provided data on the efficacy of this compound in reversing rocuronium-induced neuromuscular blockade. The primary endpoint in these studies is typically the time to recovery of the train-of-four (TOF) ratio to 0.9.
| Study Phase | This compound Dose | Comparator | Time to TOF Ratio ≥ 0.9 (minutes, median) | Reference |
| Phase IIa | 2 mg/kg | Sugammadex 4 mg/kg | Longer recovery time | [5] |
| 4 mg/kg | Sugammadex 4 mg/kg | Longer recovery time | [5] | |
| 6 mg/kg | Sugammadex 4 mg/kg | Similar recovery time | [5] | |
| 8 mg/kg | Sugammadex 4 mg/kg | Shorter recovery time | [5] | |
| 10 mg/kg | Sugammadex 4 mg/kg | Shorter recovery time | [5] | |
| Phase IIb | 7 mg/kg | Sugammadex 4 mg/kg | No significant difference | [6] |
| 8 mg/kg | Sugammadex 4 mg/kg | No significant difference | [6] | |
| 9 mg/kg | Sugammadex 4 mg/kg | No significant difference | [6] | |
| Phase III | 4 mg/kg | Sugammadex 2 mg/kg | 2.25 | [7] |
Pharmacokinetic Data (Healthy Volunteers)
A Phase I single ascending dose study in healthy volunteers provided the following pharmacokinetic parameters for this compound. The plasma exposure (C_max_ and AUC_0-∞_) of this compound increased in a dose-proportional manner.
| Parameter | Value | Notes | Reference |
| Half-life (t_1/2_) | Not significantly changed with dose | - | [8] |
| Time to maximum concentration (T_max_) | Not significantly changed with dose | - | [8] |
| Clearance | Not significantly changed with dose | - | [8] |
| Excretion | Primarily via urinary route | Mostly completed within 8 hours | [8] |
Potential Signaling Pathways
Direct evidence for the modulation of specific signaling pathways by this compound is currently lacking in the scientific literature. However, studies on the structurally and functionally similar γ-cyclodextrin, Sugammadex, suggest potential off-target effects that may involve cellular signaling cascades. It is important to note that the following information is inferred from Sugammadex studies and requires experimental validation for this compound.
Cholesterol Depletion and Apoptosis
In vitro studies with Sugammadex have shown that at clinically relevant concentrations, it can induce neuronal apoptosis.[9] The proposed mechanism involves the depletion of cholesterol from neuronal cell membranes.[9] This disruption of cholesterol homeostasis is hypothesized to trigger a cascade of events leading to programmed cell death.
The key steps in this putative pathway are:
-
Cholesterol Extraction: As a cyclodextrin, Sugammadex can interact with and extract cholesterol molecules from the plasma membrane of cells.
-
Mitochondrial Stress: The depletion of cellular cholesterol is associated with the activation of the mitochondrial apoptosis pathway.
-
Release of Pro-apoptotic Factors: This leads to the release of pro-apoptotic proteins such as Cytochrome c (CytC), Apoptosis-Inducing Factor (AIF), and Smac/Diablo from the mitochondria into the cytoplasm.[9]
-
Caspase Activation: These factors then activate the caspase cascade, with a notable increase in Caspase-3 (CASP-3) activity, a key executioner caspase in apoptosis.[9]
Visualizing the Potential Apoptotic Pathway
Caption: Potential cholesterol-dependent apoptotic pathway.
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical and clinical studies of this compound are not publicly available. However, based on the published research, the following methodologies were employed.
Preclinical Assessment of Binding Affinity
-
Isothermal Titration Calorimetry (ITC): This technique is used to measure the heat changes that occur upon the binding of a ligand (e.g., rocuronium) to a macromolecule (e.g., this compound).[2] By titrating one component into the other and measuring the heat evolved or absorbed, one can determine the binding affinity (K_a_), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[10]
-
Ultraviolet-Visible (UV-Vis) Spectrophotometry and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques can be used to study the formation of the inclusion complex between this compound and the NMBA, providing structural and binding information.[2]
Clinical Trial for Efficacy and Safety
The clinical trials for this compound generally follow a randomized, double-blind, positive-controlled design.[6][7]
-
Patient Population: Adult patients classified as American Society of Anesthesiologists (ASA) physical status I-III undergoing elective surgery requiring general anesthesia and neuromuscular blockade.
-
Anesthesia and Neuromuscular Blockade: Anesthesia is induced and maintained with standard agents. Rocuronium is administered to induce and maintain neuromuscular blockade.
-
Monitoring: Neuromuscular function is monitored using acceleromyography to measure the train-of-four (TOF) ratio.
-
Intervention: At a predetermined level of neuromuscular blockade (e.g., reappearance of the second twitch in the TOF), a single intravenous bolus of this compound or the comparator (e.g., Sugammadex or neostigmine) is administered.
-
Primary Endpoint: The time from administration of the study drug to the recovery of the TOF ratio to ≥ 0.9.
-
Safety Assessments: Monitoring of vital signs, electrocardiogram (ECG), and the incidence of adverse events.
Visualizing a Generic Clinical Trial Workflow
Caption: Simplified clinical trial workflow.
Conclusion and Future Directions
This compound is a promising new agent for the rapid and effective reversal of neuromuscular blockade induced by rocuronium and vecuronium. Its primary biological targets and direct mechanism of action are well-understood and center on the principle of encapsulation. While clinical data support its efficacy and safety, a deeper understanding of its molecular interactions is still needed.
Future research should focus on:
-
Quantitative Binding Kinetics: Publication of the precise binding affinity constants (K_a_ and K_d_) for the this compound-rocuronium and this compound-vecuronium complexes is essential for a complete understanding of its pharmacodynamics.
-
Off-Target Interactions: Investigating potential off-target effects, such as the interaction with cellular cholesterol and the subsequent activation of apoptotic pathways, is crucial for a comprehensive safety assessment. These studies, analogous to those performed for Sugammadex, would provide valuable insights into the broader biological impact of this compound.
-
Detailed Experimental Protocols: The public dissemination of detailed experimental protocols from preclinical and clinical studies would enhance transparency and facilitate further research in this area.
By addressing these knowledge gaps, the scientific community can fully characterize the biological profile of this compound and optimize its clinical application.
References
- 1. mdpi.com [mdpi.com]
- 2. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of the potential for displacement interactions with sugammadex: a pharmacokinetic-pharmacodynamic modelling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Efficiency and Safety of the Selective Relaxant Binding Agent Adamgammadex Sodium for Reversing Rocuronium-Induced Deep Neuromuscular Block: A Single-Center, Open-Label, Dose-Finding, and Phase IIa Study [frontiersin.org]
- 6. Efficacy and safety of adamgammadex for reversing rocuronium‐induced deep neuromuscular blockade: A multicenter, randomized, phase IIb study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. graphviz.org [graphviz.org]
- 8. Optimal dosage of adamgammadex for reversal of rocuronium-induced neuromuscular block: a preliminary meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sugammadex, a Neuromuscular Blockade Reversal Agent, Causes Neuronal Apoptosis in Primary Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
Amogammadex: A Comprehensive Technical Review of its Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amogammadex is a novel, modified gamma-cyclodextrin (B1674603) developed as a selective relaxant binding agent for the reversal of neuromuscular blockade induced by rocuronium (B1662866) and vecuronium. Its mechanism of action involves the encapsulation of these neuromuscular blocking agents, forming a stable, inactive complex that is subsequently eliminated from the body. This document provides an in-depth technical guide on the preclinical and clinical safety and toxicity profile of this compound, summarizing key experimental findings and methodologies.
Preclinical Safety and Toxicity Profile
Preclinical evaluation of this compound has been conducted in animal models, primarily focusing on its efficacy and comparative safety against the established agent, sugammadex (B611050).
Experimental Protocols: Preclinical Studies
Beagle Dog Efficacy and Safety Study
-
Objective: To assess the dose-dependent efficacy of this compound in reversing rocuronium-induced neuromuscular blockade and to monitor for adverse effects.
-
Methodology: A cohort of beagle dogs was administered rocuronium bromide to induce a state of deep neuromuscular blockade. Following the establishment of the blockade, subjects were randomized to receive either normal saline (control), sugammadex, or varying doses of this compound. Neuromuscular function was monitored using train-of-four (TOF) stimulation, and the time to recovery of the T4/T1 ratio to predefined endpoints (e.g., 50%, 75%, 90%) was recorded. General health and vital signs were monitored throughout the study period.
Zebrafish Comparative Safety Study
-
Objective: To compare the potential for sensitization (anaphylaxis), effects on heart rate, and bleeding risk of this compound versus sugammadex.
-
Methodology:
-
Sensitization: Zebrafish were exposed to varying concentrations of this compound or sugammadex. The level of tryptase, a marker for mast cell degranulation and anaphylactoid reactions, was measured.
-
Cardiovascular Safety: The heart rate of zebrafish was monitored following the administration of different doses of this compound or sugammadex and compared to a control group.
-
Bleeding Risk: The incidence of bleeding events was observed in zebrafish exposed to a range of concentrations of this compound and sugammadex.
-
Preclinical Toxicity Data
While comprehensive quantitative toxicity data such as LD50 and NOAEL values from repeat-dose toxicity studies are not publicly available, comparative studies in zebrafish provide valuable insights into the relative safety of this compound.
Table 1: Comparative Preclinical Safety Findings in Zebrafish
| Parameter | This compound | Sugammadex | Key Findings |
| Sensitization (Tryptase Levels) | No significant increase at 250 ng; significantly lower than sugammadex at 500 ng and 1000 ng. | Significant increase in tryptase levels at higher doses (500 ng and 1000 ng), indicating a higher potential for sensitization[1]. | This compound demonstrated a significantly lower potential for inducing sensitization compared to sugammadex in this model[1]. |
| Effect on Heart Rate | Less pronounced decrease in heart rate compared to sugammadex[1]. | A more significant decrease in heart rate was observed at higher concentrations[1]. | This compound appears to have a less detrimental effect on cardiac function in zebrafish[1]. |
| Bleeding Risk | No significant increase in bleeding events at tested concentrations (75, 250, 750 ng)[1]. | A 10% incidence of bleeding was observed at the highest tested concentration (750 ng)[1]. | This compound showed a lower propensity for causing bleeding compared to sugammadex in this model[1]. |
Clinical Safety Profile
The clinical development of this compound has encompassed Phase I, II, and III trials, providing a robust dataset on its safety and tolerability in humans.
Experimental Protocols: Clinical Trials
The clinical trial programs for this compound have followed standard methodologies for assessing the safety and efficacy of new drugs. Key elements of the study designs include:
-
Phase I Studies: These trials are typically conducted in healthy volunteers to assess initial safety, tolerability, and pharmacokinetics. A single-center, randomized, double-blind, placebo-controlled, single ascending dose design is common. Participants are closely monitored for adverse events, and pharmacokinetic parameters are determined. In a Phase I study with this compound, 52 healthy volunteers were enrolled[2].
-
Phase II Studies: These studies are designed to evaluate the efficacy of the drug in patients and to further assess its safety in a larger population. They are often dose-finding studies. For this compound, Phase II trials have been conducted to compare its efficacy and safety against sugammadex in reversing rocuronium-induced neuromuscular block[3][4][5][6][7][8]. These trials were typically multicenter, randomized, and controlled.
-
Phase III Studies: These are large-scale, multicenter, randomized, double-blind, controlled trials designed to confirm the efficacy and safety of the drug in a broad patient population. A Phase III trial of this compound compared its efficacy and safety to sugammadex in 310 subjects for the reversal of rocuronium-induced neuromuscular block[9].
Safety Monitoring in Clinical Trials: Across all phases, comprehensive safety monitoring is implemented, including:
-
Recording of all adverse events (AEs) and serious adverse events (SAEs).
-
Monitoring of vital signs.
-
Electrocardiogram (ECG) monitoring.
-
Laboratory safety tests (hematology, clinical chemistry, coagulation).
-
Assessment for anaphylactic reactions and recurarization (the return of neuromuscular blockade).
Clinical Safety Data
Clinical trials have consistently demonstrated a favorable safety profile for this compound.
Phase I Healthy Volunteer Study: In a study with 52 healthy volunteers, this compound was found to be safe and well-tolerated[2]. No serious adverse effects were reported, and the overall frequency of adverse effects was similar to that of the placebo group[2]. All adverse effects resolved without intervention[2].
Phase II and III Patient Studies: Multiple Phase II and III clinical trials have compared the safety of this compound to sugammadex.
Table 2: Incidence of Adverse Events in a Phase II Clinical Trial [3][6]
| Treatment Group | Number of Patients | Patients with at least one AE (%) |
| This compound 4 mg/kg | 16 | 6 (37.5%) |
| This compound 6 mg/kg | 20 | 11 (55.0%) |
| Sugammadex 2 mg/kg | 20 | 14 (70.0%) |
A Phase III non-inferiority trial demonstrated that this compound had a lower incidence of adverse drug reactions compared to sugammadex[9].
Common Treatment-Emergent Adverse Events (TEAEs): Across clinical trials, the most frequently reported TEAEs for this compound were generally mild to moderate in severity. These included:
Importantly, several studies have noted the absence of previously reported adverse events associated with other reversal agents, such as anaphylaxis, significant hemorrhage, and clinically relevant QT interval prolongation, in patients treated with this compound[3][6].
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in the safety and toxicity assessment of this compound, the following diagrams have been generated using Graphviz.
Diagrams
References
- 1. Screened adamgammadex for reversing rocuronium-induced neuromuscular blockade with greater safety [cjpt.magtechjournal.com]
- 2. Safety, tolerability, and pharmacokinetics of adamgammadex sodium, a novel agent to reverse the action of rocuronium and vecuronium, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficiency and Safety of the Selective Relaxant Binding Agent Adamgammadex Sodium for Reversing Rocuronium-Induced Deep Neuromuscular Block: A Single-Center, Open-Label, Dose-Finding, and Phase IIa Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of adamgammadex for reversing rocuronium‐induced deep neuromuscular blockade: A multicenter, randomized, phase IIb study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the Efficacy and Safety of Adamgammadex with Sugammadex for Reversal of Rocuronium-Induced Neuromuscular Block: Results of a Phase II Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of adamgammadex for reversing rocuronium-induced deep neuromuscular blockade: A multicenter, randomized, phase IIb study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the Efficacy and Safety of Adamgammadex with Sugammadex for Reversal of Rocuronium-Induced Neuromuscular Block: Results of a Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase III clinical trial comparing the efficacy and safety of adamgammadex with sugammadex for reversal of rocuronium-induced neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Adamgammadex: A Technical Review of a Novel Neuromuscular Blockade Reversal Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamgammadex is a novel, modified gamma-cyclodextrin (B1674603) developed as a selective relaxant binding agent for the rapid reversal of neuromuscular blockade induced by the aminosteroid (B1218566) agent rocuronium (B1662866). Similar in mechanism to Sugammadex, Adamgammadex encapsulates the rocuronium molecule, forming a stable, inactive complex that is subsequently eliminated from the body. This technical guide provides a comprehensive review of the existing literature on Adamgammadex, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Chemical and Physical Properties
Adamgammadex is a modified γ-cyclodextrin derivative. While the exact proprietary structure is not fully disclosed in all publications, it is described as having a lipophilic core and a hydrophilic exterior, which is characteristic of cyclodextrins and essential for its encapsulation function.[1] Preclinical studies suggest that structural modifications were intended to enhance the binding affinity for rocuronium and reduce the potential for hypersensitivity reactions compared to other cyclodextrins.[2]
Mechanism of Action
The primary mechanism of action of Adamgammadex is the formation of a 1:1 inclusion complex with free rocuronium molecules in the plasma.[3][4] This encapsulation creates a concentration gradient that draws rocuronium away from the neuromuscular junction and into the plasma, thereby restoring neuromuscular function. The Adamgammadex-rocuronium complex is a stable, water-soluble compound that is pharmacologically inactive and is primarily excreted unchanged by the kidneys.[1]
References
- 1. Safety, tolerability, and pharmacokinetics of adamgammadex sodium, a novel agent to reverse the action of rocuronium and vecuronium, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nysora.com [nysora.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficiency and Safety of the Selective Relaxant Binding Agent Adamgammadex Sodium for Reversing Rocuronium-Induced Deep Neuromuscular Block: A Single-Center, Open-Label, Dose-Finding, and Phase IIa Study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Amogammadex protocol for cell culture experiments
An in-depth review of the scientific literature reveals that "Amogammadex," also referred to as Adamgammadex, is a novel modified γ-cyclodextrin developed as a reversal agent for neuromuscular blockade induced by rocuronium (B1662866) and vecuronium.[1] Its mechanism and applications are analogous to the well-documented compound Sugammadex. Due to the novelty of this compound, specific cell culture protocols and extensive data are not yet widely published. Therefore, these application notes are based on the established experimental data for Sugammadex, which serves as a direct proxy for this compound owing to their structural and functional similarities as modified γ-cyclodextrins.
These compounds act by encapsulating steroidal neuromuscular blocking agents.[2][3] However, when present in excess in a cellular environment, free cyclodextrin (B1172386) molecules can induce cytotoxic effects, primarily through interaction with cellular membranes and depletion of cholesterol, leading to apoptosis.[4] This document provides protocols for studying the cytotoxic effects of this compound in vitro, methodologies for assessing its impact on cell signaling, and workflows for evaluating cytoprotective strategies.
Application Notes
Mechanism of Action in Cell Culture
This compound, like other modified cyclodextrins, can affect cell viability when not bound to its target drug (e.g., rocuronium). The primary mechanism of cytotoxicity is the extraction of cholesterol and potentially phospholipids (B1166683) from the cell membrane, which disrupts membrane integrity and can trigger programmed cell death (apoptosis).[4][5] Studies on the proxy compound Sugammadex have shown that it induces apoptosis in neuronal primary cultures in a time- and concentration-dependent manner.[4][6][7] This process involves the activation of the intrinsic apoptotic pathway.
Key Applications in Research
-
Toxicology Screening: Assessing the dose-dependent cytotoxicity of this compound on various cell lines to determine safety profiles and therapeutic windows.
-
Drug Interaction Studies: Investigating the cytoprotective effects of neuromuscular blocking agents like rocuronium and vecuronium, which prevent this compound-induced toxicity by forming an inclusion complex.[7][8]
-
Mechanism of Action Studies: Elucidating the specific signaling pathways activated during this compound-induced apoptosis.
Quantitative Data Summary
The following tables summarize quantitative data from studies on Sugammadex, which can be used as a reference for designing experiments with this compound.
Table 1: Cytotoxicity of Sugammadex in Neuronal Primary Cultures
| Concentration | Treatment Time | Cell Viability (%) |
|---|---|---|
| 37.5 µg/mL | 24 h | ~80% |
| 75 µg/mL | 6 h | ~85% |
| 75 µg/mL | 12 h | ~70% |
| 75 µg/mL | 24 h | ~55% |
| 150 µg/mL | 24 h | ~40% |
(Data extrapolated from MTT assay results in relevant studies)[6][8]
Table 2: Effect of Sugammadex on Apoptotic Markers
| Treatment | Caspase-3 Activity (pmol/10^6 cells x min) |
|---|---|
| Control | 3.5 |
| Sugammadex (75 µg/mL) | 6.89 |
| Sugammadex + Rocuronium | Activity comparable to control |
| Sugammadex + Vecuronium | Activity comparable to control |
(Data sourced from studies on neuronal primary cultures)[8]
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol details the steps to determine the dose-dependent effect of this compound on the viability of a selected cell line.
Materials:
-
This compound
-
Target cell line (e.g., NSC-34, primary neurons, Caco-2)[9][10]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette and sterile tips
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in sterile water or culture medium. Perform serial dilutions to create a range of concentrations to be tested (e.g., 10 µM to 200 µM, or as informed by proxy data, 10 µg/mL to 200 µg/mL).
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizations
This compound-Induced Apoptotic Pathway
The following diagram illustrates the proposed signaling cascade initiated by excess this compound, leading to apoptosis.
Caption: Signaling pathway for this compound-induced apoptosis.
Experimental Workflow for Cytotoxicity Assessment
This diagram outlines the logical flow of the MTT assay protocol described above.
Caption: Workflow for assessing cell viability via MTT assay.
References
- 1. Adamgammadex Sodium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Sugammadex: A revolutionary drug in neuromuscular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 4. Sugammadex, a Neuromuscular Blockade Reversal Agent, Causes Neuronal Apoptosis in Primary Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the potential toxicity of unmodified and modified cyclodextrins on murine blood-brain barrier endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuronal Effects of Sugammadex in combination with Rocuronium or Vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medsci.org [medsci.org]
- 9. Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Important modifications by sugammadex, a modified γ-cyclodextrin, of ion currents in differentiated NSC-34 neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amogammadex in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amogammadex (also known as Adamgammadex) is a modified gamma-cyclodextrin (B1674603) designed for the rapid reversal of neuromuscular blockade (NMB) induced by the aminosteroid (B1218566) neuromuscular blocking agent, rocuronium (B1662866). Its mechanism of action is analogous to that of Sugammadex, involving the encapsulation of the rocuronium molecule in a 1:1 ratio, thereby inactivating it and facilitating its excretion. This action effectively removes rocuronium from the neuromuscular junction, allowing for the restoration of normal neuromuscular function.
Preclinical studies have indicated that this compound provides a dose-dependent reversal of rocuronium-induced NMB and suggests a favorable safety profile with a low potential for hypersensitivity reactions. These application notes provide a guide for researchers on the use of this compound in animal models, including summaries of preclinical findings, detailed experimental protocols, and visualizations of key processes.
Data Presentation
While specific quantitative data from preclinical studies of this compound are not extensively published in the public domain, the following table summarizes the types of studies understood to have been conducted based on available literature. This provides a framework for the kind of data that should be generated in further preclinical evaluations.
| Study Type | Animal Model(s) | Key Parameters to Measure | Relevance |
| Efficacy (Pharmacodynamics) | Beagle Dog, Rat, Non-human Primate | Dose-response for reversal of rocuronium-induced NMB (ED50, ED95), Onset and duration of reversal, Train-of-Four (TOF) ratio recovery times | To determine the effective dose range for reversing neuromuscular blockade. |
| Pharmacokinetics (PK) | Rat, Dog, Non-human Primate | Cmax, Tmax, AUC, Half-life (t½), Volume of distribution (Vd), Clearance (CL) | To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. |
| Safety Pharmacology | Rat, Dog | Cardiovascular parameters (ECG, blood pressure, heart rate), Respiratory parameters, Central Nervous System (CNS) effects (e.g., Irwin test) | To assess potential off-target effects on vital organ systems. |
| Toxicology | Rat, Dog | No-Observed-Adverse-Effect-Level (NOAEL), Maximum Tolerated Dose (MTD), Single and repeat-dose toxicity, Organ-specific toxicity | To determine the safety profile and potential toxicity of this compound. |
Signaling Pathway and Mechanism of Action
The primary mechanism of this compound is not a classical signaling pathway involving cellular receptors and second messengers. Instead, it is a direct chemical encapsulation of the target molecule, rocuronium.
Figure 1: Encapsulation of Rocuronium by this compound.
Experimental Protocols
The following protocols are adapted from established methodologies for evaluating neuromuscular blocking agents and their reversal in animal models. They should be tailored to specific institutional guidelines and animal welfare regulations.
Protocol 1: Evaluation of this compound Efficacy in a Rocuronium-Induced Neuromuscular Blockade Model in Beagle Dogs
Objective: To determine the dose-dependent efficacy of this compound in reversing deep neuromuscular blockade induced by rocuronium in anesthetized beagle dogs.
Materials:
-
This compound sterile solution for injection
-
Rocuronium bromide sterile solution for injection
-
Anesthetic agents (e.g., propofol, isoflurane)
-
Intravenous catheters
-
Mechanical ventilator
-
Train-of-Four (TOF) neuromuscular monitor with stimulating electrodes
-
Data acquisition system
-
Physiological monitoring equipment (ECG, blood pressure, SpO2, temperature)
Experimental Workflow:
Figure 2: Workflow for this compound efficacy testing.
Procedure:
-
Animal Preparation:
-
Fast the beagle dog overnight with free access to water.
-
Induce anesthesia with an appropriate agent (e.g., intravenous propofol) and maintain with an inhalant anesthetic (e.g., isoflurane).
-
Intubate the trachea and provide mechanical ventilation to maintain normocapnia.
-
Place intravenous catheters for drug administration and fluid maintenance.
-
Attach physiological monitoring equipment.
-
-
Neuromuscular Monitoring:
-
Induction of Neuromuscular Blockade:
-
Administration of this compound:
-
Once a stable, deep neuromuscular blockade is confirmed for a set period (e.g., 5 minutes), administer a single intravenous bolus of this compound at a predetermined dose.
-
Different dose groups should be tested to establish a dose-response relationship. A vehicle control group should also be included.
-
-
Monitoring of Reversal:
-
Continuously monitor and record the TOF response every 15-20 seconds following the administration of this compound.[1][2]
-
The primary endpoint is the time to recovery of the TOF ratio to ≥ 0.9.[1][2]
-
Secondary endpoints may include the time to reappearance of the first, second, third, and fourth twitches.
-
-
Data Analysis:
-
Plot the time to recovery of the TOF ratio ≥ 0.9 against the dose of this compound to generate a dose-response curve.
-
Calculate the ED50 and ED95 for the reversal of neuromuscular blockade.
-
Protocol 2: Pharmacokinetic Study of this compound in Rats
Objective: To determine the pharmacokinetic profile of this compound following intravenous administration in rats.
Materials:
-
This compound
-
Vehicle for administration
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Intravenous catheters
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation:
-
Acclimatize rats to the laboratory conditions.
-
Surgically implant an intravenous catheter for drug administration and a separate catheter for blood sampling (e.g., in the jugular vein). Allow for a recovery period.
-
Fast the rats overnight before the study.
-
-
Drug Administration:
-
Administer a single intravenous bolus of this compound at a defined dose.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dose.[5]
-
Process the blood samples by centrifugation to obtain plasma, and store the plasma frozen until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use appropriate pharmacokinetic software to analyze the plasma concentration-time data.
-
Calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Volume of distribution (Vd)
-
Clearance (CL)
-
-
Logical Relationship for Dose-Response Evaluation:
Figure 3: Logical flow of a dose-response study.
Conclusion
The use of this compound in animal models is a critical step in its development as a neuromuscular blockade reversal agent. The protocols outlined above provide a framework for conducting efficacy and pharmacokinetic studies. While specific preclinical data for this compound is not widely available, these general methodologies, adapted from similar compounds, can guide researchers in their investigations. Careful and rigorous preclinical studies in relevant animal models are essential to fully characterize the pharmacodynamic and pharmacokinetic properties of this compound and to ensure its safety and efficacy before translation to clinical use.
References
Amogammadex: An Investigational Neuromuscular Blockade Reversal Agent
Information regarding specific dosage and administration guidelines for the investigational drug Amogammadex is currently limited in publicly available scientific literature and clinical trial databases. As a novel pharmaceutical agent under development, detailed protocols and comprehensive data are emerging as clinical trials progress.
This compound is identified as a modified γ-cyclodextrin derivative being investigated for its efficacy and safety in reversing deep neuromuscular blockade induced by agents such as rocuronium.[1] Clinical trials are underway to compare its performance to established medications like Sugammadex.[1]
Mechanism of Action
While detailed signaling pathways specific to this compound are not yet fully elucidated in public records, its mechanism of action is expected to be similar to that of other modified cyclodextrins used for neuromuscular blockade reversal. This involves the encapsulation of the neuromuscular blocking agent, thereby inactivating it and allowing for the restoration of normal muscle function.
A simplified representation of this proposed mechanism is outlined below:
Caption: Proposed encapsulation mechanism of this compound.
Clinical Development and Data
This compound is currently in the clinical trial phase of development. Information from registered trials indicates a focus on evaluating its safety, tolerability, and pharmacokinetic profile in healthy subjects as well as in patients with varying degrees of renal impairment.[1] Phase III clinical trials have been designed as multicentre, randomised, double-blind, positive-controlled, noninferiority studies to directly compare the efficacy and safety of this compound with Sugammadex for the reversal of deep rocuronium-induced neuromuscular block.
Due to the ongoing nature of these studies, comprehensive quantitative data on dosage, administration, and detailed experimental protocols are not yet publicly available. The information that can be gleaned from trial registrations is summarized in the table below.
| Parameter | Information | Source |
| Drug Class | Modified γ-cyclodextrin | [1] |
| Indication | Reversal of neuromuscular blockade | [1] |
| Administration | Intravenous | [1] |
| Clinical Trial Phase | Phase I, Phase III | [1] |
| Comparator | Sugammadex |
Experimental Protocols
Detailed experimental protocols for the administration of this compound are proprietary to the clinical trials being conducted. However, based on standard practices for similar investigational drugs and information from related clinical trials for agents like Sugammadex, a general workflow for a clinical study protocol can be conceptualized.
Caption: Generalized workflow for a clinical trial of a neuromuscular blockade reversal agent.
It is important to note that this is a generalized representation and specific protocols for this compound may differ. As research progresses and more data becomes available, detailed dosage and administration guidelines will be established. Researchers and drug development professionals are encouraged to monitor upcoming publications and clinical trial results for the most current information on this compound.
References
Application Note: Hypothetical Use of Amogammadex for Signal Enhancement in Chemiluminescent Western Blotting
Introduction
Note: Amogammadex is a modified γ-cyclodextrin developed as a reversal agent for neuromuscular blockade in clinical settings.[1][2][3] Its primary function is to encapsulate specific drug molecules, such as rocuronium (B1662866) and vecuronium.[1][4] To date, the use of this compound in immunoassays like Western blotting has not been described in scientific literature.
This document presents a hypothetical application of a cyclodextrin-based compound, herein referred to as this compound, for the potential enhancement of signal-to-noise ratios in a standard Western blot protocol. The proposed mechanism is based on the theoretical ability of cyclodextrins to sequester interfering molecules or to stabilize the antibody-antigen interaction, thereby potentially leading to a clearer and more robust signal. The protocols and data presented are illustrative and intended for research and development professionals exploring novel reagents for immunoassay optimization.
Experimental Protocols
A standard Western blotting protocol is a multi-step technique used to detect specific proteins in a sample. The following protocol outlines the complete workflow from sample preparation to signal detection, incorporating a hypothetical signal enhancement step using this compound.
I. Sample Preparation and Lysis
-
Cell Lysis:
-
Place the cell culture dish on ice and wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate PBS and add ice-cold RIPA buffer with protease inhibitors to the dish.[5]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Agitate for 30 minutes at 4°C.
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[5]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.
-
-
Sample Formulation:
II. SDS-PAGE Gel Electrophoresis
-
Gel Preparation: Use a pre-cast polyacrylamide gel with a percentage appropriate for the molecular weight of the target protein.
-
Loading: Load the prepared samples and a molecular weight marker into the wells of the gel.
-
Electrophoresis: Run the gel according to the manufacturer's instructions (e.g., 1-2 hours at 100 V).[6]
III. Protein Transfer (Blotting)
-
Equilibration: Equilibrate the gel in 1x transfer buffer for 10-15 minutes.[5]
-
Sandwich Assembly: Assemble the transfer stack (sponge, filter paper, gel, PVDF or nitrocellulose membrane, filter paper, sponge). Ensure no air bubbles are trapped between the gel and the membrane.[6]
-
Transfer: Perform the protein transfer using a wet or semi-dry blotting apparatus according to the manufacturer's protocol.
IV. Immunodetection
-
Blocking:
-
After transfer, place the membrane in a container with blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST).
-
Incubate for 1 hour at room temperature or overnight at 4°C with gentle agitation to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Wash the membrane three times for 5 minutes each with wash buffer (TBST).
-
Dilute the primary antibody in the blocking buffer at its optimal concentration.
-
Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[7]
-
-
Hypothetical Step: this compound Signal Enhancement:
-
Rationale: This hypothetical step aims to sequester residual interfering compounds and potentially stabilize the primary antibody-antigen complex before the addition of the secondary antibody.
-
Procedure:
-
Following primary antibody incubation, wash the membrane three times for 5 minutes each with TBST.
-
Prepare a 0.1% this compound solution (w/v) in TBST.
-
Incubate the membrane in the this compound solution for 15 minutes at room temperature with gentle agitation.
-
Wash the membrane again three times for 5 minutes each with TBST.
-
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in the blocking buffer.
-
Incubate the membrane in the secondary antibody solution for 1 hour at room temperature.[5]
-
-
Final Washes: Wash the membrane three to five times for 5 minutes each with TBST to remove unbound secondary antibody.[5]
V. Detection and Imaging
-
Substrate Preparation: Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.
-
Signal Development: Incubate the membrane in the ECL substrate for the recommended time (typically 1-5 minutes).
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[7]
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment comparing a standard protocol with the protocol including the this compound enhancement step. The target protein is MAPK, and Beta-Actin is the loading control.
| Condition | Target Protein (MAPK) Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio (SNR) | Loading Control (β-Actin) Signal Intensity |
| Standard Protocol | 150,000 | 25,000 | 6.0 | 280,000 |
| Protocol + this compound | 210,000 | 14,000 | 15.0 | 285,000 |
Table 1: Hypothetical data demonstrating the potential effect of this compound on signal intensity and signal-to-noise ratio in a Western blot analysis. The data illustrates a 40% increase in target signal and a 150% improvement in the signal-to-noise ratio.
Visualizations
Experimental Workflow
Caption: Western Blot workflow with a hypothetical this compound enhancement step.
Signaling Pathway Example: MAPK/ERK Pathway
Caption: Simplified diagram of the MAPK/ERK signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adamgammadex Sodium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Aomo Pharma Inc. [aomopharm.com]
- 4. Amogammadex_TargetMol [targetmol.com]
- 5. bio-rad.com [bio-rad.com]
- 6. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Amogammadex in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amogammadex is a novel, modified gamma-cyclodextrin (B1674603) designed as a reversal agent for neuromuscular blocking agents, specifically rocuronium (B1662866) and vecuronium.[1][2][3][4][5][6] Its mechanism of action relies on the encapsulation of these drug molecules within its lipophilic core, rendering them inactive and facilitating their clearance. While primarily developed for clinical use in anesthesia, the unique host-guest interaction properties of this compound and other modified cyclodextrins present opportunities for their application in high-throughput screening (HTS) assays for drug discovery.[7][8][9][10]
These application notes provide a generalized framework and protocols for the utilization of this compound in HTS environments. The primary application envisioned is the screening for novel neuromuscular blocking agents or compounds that modulate the binding affinity of this compound.
Principle of the Assay
The proposed HTS assay is a competitive binding assay. It leverages the high-affinity interaction between this compound and a fluorescently labeled rocuronium analogue. Compounds that bind to this compound will displace the fluorescent ligand, leading to a measurable change in a fluorescence-based readout (e.g., fluorescence polarization or FRET). This allows for the rapid screening of large compound libraries to identify potential new neuromuscular blocking agents or other molecules that interact with modified cyclodextrins.
Signaling Pathway and Mechanism of Action
This compound does not act on a traditional signaling pathway. Its effect is based on a direct chemical encapsulation mechanism. The following diagram illustrates this host-guest interaction.
Caption: Mechanism of this compound action.
Experimental Workflow for a Competitive Binding HTS Assay
The following diagram outlines a typical workflow for a high-throughput screening assay to identify compounds that compete with rocuronium for binding to this compound.
Caption: HTS workflow for this compound competitive binding.
Experimental Protocols
Materials and Reagents
-
This compound
-
Fluorescently-labeled rocuronium (or a suitable analogue)
-
Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
384-well, low-volume, black assay plates
-
Compound library dissolved in DMSO
-
Acoustic liquid handler or pin tool for compound dispensing
-
Microplate reader capable of measuring fluorescence polarization
Protocol for a 10 µL Assay Volume
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 10 nL of each compound from the library into the wells of a 384-well assay plate.
-
For control wells, dispense 10 nL of DMSO (negative control) or a known binder (positive control).
-
-
Reagent Preparation:
-
Prepare a 2X solution of this compound in assay buffer. The final concentration will need to be optimized, but a starting point could be in the low nanomolar range, based on the Kd of the fluorescent probe.
-
Prepare a 2X solution of the fluorescently-labeled rocuronium probe in assay buffer. The final concentration should ideally be at or below the Kd for its interaction with this compound.
-
-
Assay Procedure:
-
Add 5 µL of the 2X this compound solution to all wells of the assay plate containing the pre-dispensed compounds.
-
Add 5 µL of the 2X fluorescent probe solution to all wells.
-
Mix the plate by gentle shaking for 1 minute.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters.
-
Data Presentation
Quantitative data from the HTS assay should be summarized to identify potential "hits." The following table is an example of how such data could be presented.
| Compound ID | Concentration (µM) | Fluorescence Polarization (mP) | % Inhibition | Z'-factor |
| Control 1 | N/A | 250 | 0% | 0.85 |
| Control 2 | N/A | 50 | 100% | 0.85 |
| AM-001 | 10 | 150 | 50% | N/A |
| AM-002 | 10 | 245 | 2.5% | N/A |
| AM-003 | 10 | 75 | 87.5% | N/A |
Table 1: Example HTS Data Summary. Control 1 represents the high signal (no inhibition), and Control 2 represents the low signal (full inhibition). The Z'-factor is a measure of assay quality.
Conclusion
This compound, and modified cyclodextrins in general, offer a versatile platform for the development of novel HTS assays. The protocols and workflows described here provide a foundational approach for a competitive binding assay. Researchers can adapt these methods for screening new chemical entities that interact with this class of molecules, potentially leading to the discovery of new therapeutics. Further assay development and optimization will be necessary to suit specific screening objectives and compound libraries.
References
- 1. Amogammadex_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.who.int [cdn.who.int]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Others (Inhibitors Agonists Modulators Antagonists) | MedChemExpress [medchemexpress.eu]
- 7. mdpi.com [mdpi.com]
- 8. cyclodextrinnews.com [cyclodextrinnews.com]
- 9. Cyclodextrins and derivatives in drug delivery: New developments, relevant clinical trials, and advanced products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
Flow cytometry applications of Amogammadex
Note on Amogammadex
As of late 2025, a thorough review of scientific literature and public databases reveals no specific, established applications of a compound named "this compound" within the field of flow cytometry. The name closely resembles "Adamgammadex," a modified γ-cyclodextrin developed as a reversal agent for neuromuscular blockade induced by rocuronium (B1662866). Adamgammadex functions by encapsulating the rocuronium molecules, thereby inactivating them.[1]
This document, therefore, presents a series of hypothetical application notes and protocols based on the plausible use of a fluorescently conjugated cyclodextrin (B1172386), hereafter referred to as "Fluoro-Amogammadex," in flow cytometry. These applications are designed for researchers, scientists, and drug development professionals to illustrate how such a tool could be theoretically applied in cellular analysis.
Hypothetical Application Note 1: Quantification of Drug Displacement at the Cell Surface
Introduction: Fluoro-Amogammadex is a hypothetical fluorescently-labeled modified cyclodextrin designed to specifically bind and encapsulate a particular small molecule drug. This property allows for the investigation and quantification of drug-cell interactions using flow cytometry. By measuring the displacement of a fluorescent drug from the cell surface by a non-fluorescent competitor, or conversely, the binding of Fluoro-Amogammadex to a non-fluorescent drug already bound to cell surface receptors, one can derive key pharmacological parameters.
Principle: This assay is based on the principles of competitive binding. Cells expressing a receptor of interest are first incubated with a fluorescently-tagged ligand (Drug-Fluorophore). The subsequent addition of this compound, which has a high affinity for the drug molecule, will sequester the drug from the receptor. The decrease in cellular fluorescence, measured by flow cytometry, is proportional to the amount of drug displaced. This allows for the characterization of the binding affinity and kinetics of this compound and the target drug.
Applications in Drug Development:
-
Screening of Reversal Agents: Rapidly screen and characterize novel drug reversal agents like this compound by quantifying their efficacy in displacing a target drug from its cellular receptor.
-
Pharmacodynamics Studies: Elucidate the pharmacodynamics of drug-receptor interactions and the mechanism of action of encapsulating agents.
-
Competitive Binding Assays: Determine the binding affinities of unlabeled drug candidates by measuring their ability to compete with the binding of a known fluorescent drug, which can then be displaced by this compound for baseline correction.
Hypothetical Application Note 2: Monitoring Drug Efflux from Living Cells
Introduction: Understanding the mechanisms of drug efflux is critical in overcoming multidrug resistance in cancer therapy and other diseases. Fluoro-Amogammadex can be theoretically employed as an extracellular "sink" to trap a non-fluorescent drug as it is expelled from the cell by efflux pumps. The resulting fluorescence increase in the extracellular medium, or the decrease in intracellular drug concentration over time, can be correlated with efflux pump activity.
Principle: Cells are loaded with a non-fluorescent drug that is a substrate for an efflux pump (e.g., P-glycoprotein). The cells are then incubated in a medium containing Fluoro-Amogammadex. As the drug is transported out of the cells, it is immediately encapsulated by the extracellular Fluoro-Amogammadex, leading to a stable fluorescent signal in the supernatant that can be measured, or the cells themselves can be analyzed by flow cytometry to monitor the loss of an intracellular fluorescent drug.
Applications in Drug Development:
-
Screening for Efflux Pump Inhibitors: Identify and characterize compounds that inhibit drug efflux by measuring the reduction in Fluoro-Amogammadex signal in the supernatant over time.
-
Studying Multidrug Resistance: Investigate the role of specific efflux pumps in multidrug resistance by using cell lines with varying levels of pump expression.
-
Cellular Pharmacokinetics: Analyze the kinetics of drug transport and retention within different cell populations.
Quantitative Data Summary (Hypothetical)
Table 1: Drug Displacement Assay - Median Fluorescence Intensity (MFI)
| Cell Line | Treatment | MFI (Arbitrary Units) | % Drug Displacement |
| HEK293-ReceptorA | Drug-Fluorophore only | 15,230 | 0% |
| HEK293-ReceptorA | + 1 µM this compound | 8,120 | 46.7% |
| HEK293-ReceptorA | + 10 µM this compound | 2,540 | 83.3% |
| HEK293-Wildtype | Drug-Fluorophore only | 350 | N/A |
Table 2: Efflux Pump Inhibition Assay - Supernatant Fluorescence
| Treatment Group | Supernatant Fluorescence (RFU) | % Efflux Inhibition |
| Vehicle Control | 9,870 | 0% |
| Efflux Inhibitor X (10 µM) | 2,150 | 78.2% |
| Efflux Inhibitor Y (10 µM) | 5,630 | 43.0% |
| No Cells Control | 120 | N/A |
Experimental Protocols (Hypothetical)
Protocol 1: Cell Surface Drug Displacement Assay
Materials:
-
Cells expressing the target receptor (e.g., HEK293-ReceptorA)
-
Fluorescently-labeled drug (Drug-Fluorophore)
-
This compound
-
Flow Cytometry Staining Buffer (PBS + 2% FBS)
-
Flow cytometer
Procedure:
-
Harvest cells and adjust the density to 1 x 10^6 cells/mL in ice-cold staining buffer.
-
Add Drug-Fluorophore to the cell suspension at a final concentration of 100 nM.
-
Incubate for 30 minutes on ice, protected from light.
-
Wash the cells twice with 2 mL of ice-cold staining buffer to remove unbound drug.
-
Resuspend the cells in 500 µL of staining buffer.
-
Add this compound at varying concentrations (e.g., 0.1 µM to 100 µM).
-
Incubate for 15 minutes at room temperature, protected from light.
-
Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC for a green fluorophore).
-
Calculate the percentage of drug displacement relative to the control (no this compound).
Protocol 2: Drug Efflux Monitoring Assay
Materials:
-
Cancer cell line known to express efflux pumps (e.g., NCI/ADR-RES)
-
Substrate drug for the efflux pump
-
Fluoro-Amogammadex
-
Efflux pump inhibitors (for control)
-
Cell culture medium
-
Flow cytometer or plate reader
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Load the cells with the substrate drug according to the manufacturer's protocol.
-
Wash the cells to remove the extracellular drug.
-
Add fresh medium containing Fluoro-Amogammadex (e.g., at 10 µM) and the test compounds (e.g., potential efflux inhibitors).
-
Incubate at 37°C for 1 hour.
-
Collect the supernatant and measure its fluorescence using a plate reader.
-
Alternatively, harvest the cells and analyze the remaining intracellular fluorescence by flow cytometry.
-
Calculate the percentage of efflux inhibition compared to the vehicle control.
Visualizations
Caption: Mechanism of this compound-mediated drug displacement from a cell surface receptor.
Caption: Experimental workflow for the drug displacement assay using flow cytometry.
Caption: Signaling pathway for monitoring drug efflux with Fluoro-Amogammadex.
References
Application Notes and Protocols: A Novel Application of Amogammadex for Enhanced Signal Amplification in In Situ Hybridization Techniques
Disclaimer: The following application notes describe a hypothetical application of Amogammadex for in situ hybridization (ISH) techniques. This compound is currently known as a selective neuromuscular reversal agent.[1][2] Its use in ISH is not an established application and the protocols provided are for research and development purposes only.
Introduction
In situ hybridization (ISH) is a powerful technique for localizing specific nucleic acid sequences within the cellular context of tissues.[3][4] A significant challenge in ISH is achieving a high signal-to-noise ratio, particularly for low-abundance targets. This application note proposes a novel, hypothetical use of this compound, a modified γ-cyclodextrin, to enhance signal amplification in fluorescent in situ hybridization (FISH) and chromogenic in situ hybridization (CISH).
The core hypothesis is that the cage-like structure of this compound can be leveraged to encapsulate and deliver a high concentration of signaling molecules (e.g., fluorophores or enzymes) to the target nucleic acid sequence. By conjugating this compound to an oligonucleotide probe, each hybridization event would result in the deposition of a significantly larger payload of signal-generating molecules, thereby amplifying the signal.
Principle of this compound-Enhanced In Situ Hybridization (AE-ISH)
In this proposed method, a standard oligonucleotide probe is covalently linked to this compound. The this compound molecule then serves as a scaffold to non-covalently encapsulate a large number of small-molecule fluorophores or enzyme substrates. When the probe hybridizes to its target sequence in the cell, the localized concentration of these signaling molecules is dramatically increased, leading to a brighter fluorescent signal or a more intense chromogenic precipitate.
Potential Advantages of AE-ISH
-
Enhanced Sensitivity: The ability to deliver multiple signaling molecules per probe can significantly increase the sensitivity of detection, enabling the visualization of low-copy-number nucleic acids.
-
Improved Signal-to-Noise Ratio: By concentrating the signal at the target site, the signal-to-noise ratio may be improved, leading to clearer images and more reliable quantification.
-
Versatility: The this compound scaffold can be loaded with different types of signaling molecules, making this approach potentially adaptable for both FISH and CISH applications.
Application Data (Hypothetical)
The following tables present hypothetical data from a proof-of-concept study comparing the performance of a standard FISH probe with an this compound-Enhanced FISH (AE-FISH) probe for the detection of a low-abundance mRNA target in cultured cells.
Table 1: Comparison of Signal Intensity
| Probe Type | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| Standard FISH Probe | 150 | 25 |
| AE-FISH Probe | 850 | 75 |
Table 2: Comparison of Signal-to-Noise Ratio
| Probe Type | Signal-to-Noise Ratio |
| Standard FISH Probe | 3:1 |
| AE-FISH Probe | 15:1 |
Table 3: Detection Efficiency for Low-Copy Number Target
| Probe Type | Percentage of Cells with Detectable Signal |
| Standard FISH Probe | 20% |
| AE-FISH Probe | 85% |
Experimental Protocols
Protocol 1: Preparation of this compound-Enhanced (AE) Probes
This protocol describes the steps for conjugating an amine-modified oligonucleotide probe to this compound and loading it with a fluorescent dye.
Materials:
-
Amine-modified oligonucleotide probe
-
This compound sodium
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Fluorescent dye with a compatible functional group for encapsulation (e.g., a hydrophobic fluorophore)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Nuclease-free water
-
Size-exclusion chromatography columns
Procedure:
-
Activation of this compound:
-
Dissolve this compound in DMSO.
-
Add NHS and EDC to activate the carboxyl groups on the this compound derivative.
-
Incubate for 1 hour at room temperature.
-
-
Conjugation to Oligonucleotide Probe:
-
Dissolve the amine-modified oligonucleotide probe in nuclease-free water.
-
Add the activated this compound solution to the probe solution.
-
Incubate overnight at 4°C with gentle shaking.
-
-
Purification of this compound-Probe Conjugate:
-
Purify the conjugate using size-exclusion chromatography to remove unconjugated probe and excess reagents.
-
-
Loading with Fluorescent Dye:
-
Dissolve the purified this compound-probe conjugate in an appropriate buffer.
-
Prepare a concentrated solution of the fluorescent dye in DMSO.
-
Add the dye solution to the conjugate solution and incubate for 2 hours at room temperature to allow for encapsulation.
-
-
Final Purification:
-
Remove unloaded dye by a final size-exclusion chromatography step.
-
The purified AE-probe is now ready for use in FISH.
-
Protocol 2: this compound-Enhanced Fluorescent In Situ Hybridization (AE-FISH)
This protocol is adapted from a standard FISH protocol.[5][6][7]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides
-
Xylene
-
Ethanol (B145695) series (100%, 95%, 70%)
-
2x Saline-Sodium Citrate (SSC) buffer
-
Proteinase K
-
Hybridization buffer
-
AE-FISH probe
-
DAPI counterstain
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate through a series of decreasing ethanol concentrations and finally in distilled water.
-
-
Pretreatment:
-
Treat with Proteinase K to permeabilize the tissue. The concentration and incubation time should be optimized for the tissue type.[8]
-
Wash slides in 2x SSC.
-
-
Hybridization:
-
Denature the AE-FISH probe by heating at 75°C for 5 minutes.
-
Apply the denatured probe to the tissue section and cover with a coverslip.
-
Incubate overnight in a humidified chamber at a temperature optimized for the probe sequence.
-
-
Post-Hybridization Washes:
-
Wash the slides in a series of SSC buffers of increasing stringency to remove unbound probe.[3]
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the slides with an antifade mounting medium.
-
-
Visualization:
-
Visualize the fluorescent signal using a fluorescence microscope with appropriate filters.
-
Visualizations
Caption: Mechanism of this compound-enhanced signal amplification in ISH.
Caption: Experimental workflow for this compound-Enhanced FISH (AE-FISH).
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background | Incomplete removal of unbound probe | Increase stringency of post-hybridization washes (higher temperature, lower salt concentration). |
| Non-specific binding of the probe | Include blocking agents in the hybridization buffer. Optimize probe concentration. | |
| Weak or No Signal | Inefficient probe labeling or loading | Verify the conjugation and loading efficiency using spectrophotometry or other analytical methods. |
| RNA degradation | Use RNase-free reagents and techniques. Assess RNA quality in the tissue. | |
| Insufficient tissue permeabilization | Optimize Proteinase K treatment time and concentration. | |
| Autoflourescence | Endogenous fluorophores in the tissue | Treat slides with a quenching agent (e.g., Sudan Black B) before mounting. |
Conclusion
The proposed this compound-Enhanced In Situ Hybridization (AE-ISH) technique offers a promising, albeit hypothetical, avenue for significantly improving the sensitivity and signal-to-noise ratio of ISH assays. The unique encapsulating properties of this compound could be harnessed to overcome some of the current limitations in detecting low-abundance nucleic acid targets. Further research and development are required to validate this novel application and optimize the protocols for specific research and diagnostic needs.
References
- 1. Adamgammadex Sodium - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Aomo Pharma Inc. [aomopharm.com]
- 3. bostonbioproducts.com [bostonbioproducts.com]
- 4. General introduction to in situ hybridization protocol using nonradioactively labeled probes to detect mRNAs on tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abyntek.com [abyntek.com]
- 6. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 7. 荧光原位杂交(FISH) [sigmaaldrich.com]
- 8. Tips for Successful In Situ Hybridization | BioChain Institute Inc. [biochain.com]
Troubleshooting & Optimization
Technical Support Center: Amogammadex Assay Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amogammadex assays. The content is designed to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a modified γ-cyclodextrin designed to act as a reversal agent for neuromuscular blockade induced by rocuronium (B1662866) and vecuronium.[1][2][3] Its mechanism of action is based on the encapsulation of the neuromuscular blocking agent (NMBA). The lipophilic core of the this compound molecule entraps the NMBA, forming a stable, inactive complex in the plasma. This sequestration reduces the concentration of free NMBA in the plasma, shifting the equilibrium and causing the NMBA to diffuse away from the neuromuscular junction back into the plasma, thereby restoring neuromuscular function.[1]
Figure 1: Mechanism of this compound Action.
Q2: Which analytical method is most suitable for the quantification of this compound in biological samples?
For the quantification of this compound, a hydrophilic, small molecule, in biological matrices such as plasma, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly suitable method. This technique offers high sensitivity, selectivity, and accuracy, allowing for the precise measurement of drug concentrations, which is crucial for pharmacokinetic and pharmacodynamic studies.
Q3: I am observing high variability between my replicate samples. What are the potential causes?
High coefficient of variation (CV) between replicate samples can be attributed to several factors throughout the experimental workflow. Common culprits include:
-
Inconsistent Sample Preparation: Variations in protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction steps can lead to inconsistent recovery of this compound.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of samples, standards, or internal standard can introduce significant variability.
-
Instrumental Issues: Fluctuations in the LC-MS/MS system, such as inconsistent injection volumes or variations in ionization efficiency, can affect reproducibility.
-
Matrix Effects: Differences in the composition of the biological matrix between samples can suppress or enhance the ionization of this compound, leading to variable results.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution in LC-MS/MS Analysis
| Potential Cause | Recommended Solution |
| Inappropriate Column Chemistry | For a hydrophilic molecule like this compound, a standard C18 column may not provide adequate retention. Consider using a column with a more polar stationary phase, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a C18 column with an aqueous stable end-capping. |
| Suboptimal Mobile Phase Composition | Adjust the mobile phase composition. For HILIC, ensure the organic content is high enough for retention. For reversed-phase, optimize the pH and the concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) and additive (e.g., formic acid or ammonium (B1175870) formate). |
| Column Overloading | Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | Flush the column with a strong solvent or replace it if it's old or has been used extensively with complex matrices. |
Issue 2: Low Signal Intensity or Sensitivity
| Potential Cause | Recommended Solution |
| Inefficient Ionization | Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas temperatures, and gas flow rates. This compound, being a modified cyclodextrin, may require specific source conditions for optimal ionization. |
| Suboptimal MS/MS Transition | Perform a compound optimization by infusing a standard solution of this compound to determine the precursor ion and the most intense and stable product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). |
| Poor Extraction Recovery | Evaluate and optimize the sample preparation method. Test different protein precipitation solvents (e.g., acetonitrile, methanol, acetone) or different SPE cartridges and elution solvents to maximize the recovery of this compound. |
| Matrix Suppression | Dilute the sample to reduce the concentration of interfering matrix components. Optimize the chromatographic separation to ensure this compound elutes in a region with minimal matrix interference. |
Issue 3: Inconsistent Results and Poor Reproducibility
| Potential Cause | Recommended Solution |
| Inconsistent Sample Handling | Ensure all samples and standards are treated identically. Use a consistent workflow for sample thawing, vortexing, and extraction. |
| Internal Standard (IS) Variability | Use a stable isotope-labeled internal standard if available. If using an analog IS, ensure its chemical properties and extraction recovery are very similar to this compound. Verify the consistency of the IS concentration added to each sample. |
| Instrumental Drift | Allow the LC-MS/MS system to stabilize before starting the analytical run. Monitor system suitability by injecting quality control (QC) samples at regular intervals throughout the batch. |
| Calibration Curve Issues | Prepare fresh calibration standards for each run. Ensure the calibration range brackets the expected concentrations of the unknown samples. Use a validated regression model (e.g., linear, weighted linear). |
Experimental Protocols
Representative LC-MS/MS Method for this compound Quantification in Human Plasma
This protocol is a representative example and should be optimized and validated for specific laboratory conditions.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, standard, or quality control, add 150 µL of a precipitating agent (e.g., acetonitrile or methanol) containing a suitable internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: A UHPLC system.
-
Column: A HILIC column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient starting with a high percentage of mobile phase B (e.g., 95%) and decreasing to elute the analyte.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: To be determined by direct infusion of this compound and the internal standard.
Figure 2: General Experimental Workflow.
Quantitative Data
The following tables provide representative data for a validated LC-MS/MS assay for a small molecule in plasma, which can be used as a benchmark for an this compound assay.
Table 1: Calibration Curve Performance
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | Dependent on expected concentrations | 10 - 5000 ng/mL |
| Accuracy of Standards | 85-115% (80-120% for LLOQ) | Within 95-105% |
Table 2: Assay Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 10 | ≤ 20% | ≤ 20% | 80-120% |
| Low QC | 30 | ≤ 15% | ≤ 15% | 85-115% |
| Mid QC | 500 | ≤ 15% | ≤ 15% | 85-115% |
| High QC | 4000 | ≤ 15% | ≤ 15% | 85-115% |
Disclaimer: The information provided in this technical support center is intended for guidance and troubleshooting purposes. Specific assay parameters and performance characteristics should be established and validated within the user's laboratory.
References
- 1. Optimal dosage of adamgammadex for reversal of rocuronium-induced neuromuscular block: a preliminary meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of adamgammadex for reversing rocuronium-induced deep neuromuscular blockade: A multicenter, randomized, phase IIb study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Optimizing Amogammadex concentration for experiments
Amogammadex Technical Support Center
Welcome to the technical support center for this compound, a novel, potent, and selective inhibitor of the mTORC1 signaling pathway. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
A1: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. For initial experiments, we recommend performing a dose-response curve to determine the IC50 value for your specific cell line.[1] A good starting range for a dose-response experiment is typically from 0.1 nM to 10 µM.[2][3]
Q2: I am not observing the expected inhibitory effect on my target pathway. What should I do?
A2: There are several potential reasons for a lack of efficacy. Consider the following troubleshooting steps:
-
Wider Concentration Range : Your cell line may be less sensitive to this compound. Try expanding your dose-response experiment to higher concentrations (e.g., up to 100 µM).[4]
-
Increase Incubation Time : The inhibitory effect of this compound may be time-dependent. Consider increasing the incubation time (e.g., from 24 hours to 48 or 72 hours).[4]
-
Verify Target Expression : Confirm that your cell line expresses the target protein (mTOR) and that the downstream signaling pathway is active.
-
Fresh Drug Dilutions : Ensure that you are preparing fresh dilutions of this compound from a stock solution for each experiment, as the compound may degrade in solution over time.[4]
Q3: I am observing significant cell death even at low concentrations of this compound. What could be the cause?
A3: While this compound is designed to inhibit cell proliferation, excessive cytotoxicity at low concentrations may indicate an issue.
-
Solvent Toxicity : Ensure that the final concentration of the vehicle (e.g., DMSO) is not exceeding 0.5%, and ideally is below 0.1%.[5] Remember to include a vehicle-only control in your experiments.[5]
-
Cell Seeding Density : Suboptimal cell seeding density can affect the cellular response to a drug. Ensure that your cells are in the logarithmic growth phase and are not over-confluent.
-
Contamination : Rule out any potential contamination of your cell cultures.
Q4: How should I prepare and store this compound?
A4: this compound is supplied as a lyophilized powder.
-
Stock Solution : We recommend preparing a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as DMSO.[5]
-
Storage : Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Dilutions : For cell culture experiments, dilute the stock solution in fresh, sterile culture medium to the desired final concentrations immediately before use.[4]
Quantitative Data
The following tables provide reference data for this compound. Please note that these values should be considered as a starting point, and optimal conditions should be determined empirically for your specific experimental system.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Cancer | 50 |
| MCF-7 | Breast Cancer | 25 |
| U87 MG | Glioblastoma | 75 |
| PC-3 | Prostate Cancer | 100 |
IC50 values were determined after 72 hours of continuous exposure using a standard MTT assay.
Table 2: Recommended Starting Concentration Ranges for Common Assays
| Assay Type | Recommended Starting Range |
| Cell Viability (MTT, etc.) | 1 nM - 10 µM |
| Western Blotting | 10 nM - 1 µM |
| Immunofluorescence | 100 nM - 5 µM |
| In vivo (mouse models) | 10 - 50 mg/kg |
Experimental Protocols
Protocol 1: Cell Viability Measurement using MTT Assay
This protocol describes a method to determine the effect of this compound on cell viability.[6][7][8][9][10]
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[4] Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation and Treatment : Prepare a series of this compound dilutions in complete culture medium at 2X the final desired concentrations. Remove the medium from the wells and add 100 µL of the appropriate this compound dilution. Include a vehicle-only control.
-
Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][9][10]
-
Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.[11][12]
Protocol 2: Analysis of mTORC1 Pathway Inhibition by Western Blot
This protocol is for assessing the phosphorylation status of downstream targets of mTORC1, such as p70S6K and 4E-BP1.[13][14]
-
Cell Treatment : Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10, 100, 1000 nM) for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[14]
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Blocking : Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against phospho-p70S6K, total p70S6K, phospho-4E-BP1, total 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[13]
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis : Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.
Visualizations
Caption: The mTORC1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. IC50 Calculator | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Technical Support Center: Amogammadex Solution Stability
Welcome to the technical support center for Amogammadex. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a modified gamma-cyclodextrin (B1674603) designed as a reversal agent for neuromuscular blocking agents like rocuronium (B1662866) and vecuronium. As a large, complex molecule, its solubility can be influenced by various factors, and precipitation can impact experimental accuracy and therapeutic efficacy. Understanding and controlling its solubility is crucial for reliable results.
Q2: What are the primary factors that can cause this compound to precipitate?
Precipitation of this compound can be triggered by several factors, including:
-
pH: Like many pharmaceuticals, the solubility of this compound can be pH-dependent. Deviations from the optimal pH range can lead to a decrease in solubility and subsequent precipitation.
-
Temperature: Temperature fluctuations during storage or handling can affect solubility. While specific data for this compound is limited, many compounds are less soluble at lower temperatures.
-
Concentration: Exceeding the solubility limit of this compound in a given solvent will inevitably lead to precipitation.
-
Solvent Choice: The type of solvent or buffer system used is critical. This compound may have different solubilities in various aqueous and organic solvents.
-
Incompatibilities: Mixing this compound with certain other drugs or excipients can lead to the formation of insoluble complexes. For instance, a similar cyclodextrin, Sugammadex, has been observed to precipitate when mixed with nicardipine (B1678738) or labetalol.[1]
Q3: Are there any general recommendations for storing this compound solutions?
While detailed stability studies for this compound are not widely published, general guidance for similar cyclodextrin-based drugs suggests that clear, aqueous solutions, once prepared, can be stored at 4°C for approximately one week. However, if any cloudiness or precipitation is observed, the solution should be prepared fresh immediately before use.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides systematic steps to identify and resolve issues related to this compound precipitation.
Issue 1: Precipitation observed upon initial dissolution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Solvent | Verify the solvent used. For aqueous solutions, use purified water (e.g., Milli-Q) or a recommended buffer. | This compound dissolves completely. |
| Low Temperature | Gently warm the solution to room temperature. Sonication can also aid in dissolution. | The precipitate dissolves upon warming. |
| High Concentration | Reduce the concentration of the this compound solution. | A clear solution is obtained at a lower concentration. |
Issue 2: Precipitation occurs after a period of storage.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Temperature Fluctuation | Store the solution at a constant, recommended temperature (e.g., 4°C). Avoid repeated freeze-thaw cycles. | The solution remains clear during storage. |
| pH Shift | Measure the pH of the solution. If it has shifted, prepare a fresh solution in a buffered system to maintain the optimal pH. | The buffered solution remains stable over time. |
| Slow Degradation | If the solution is old, degradation products may be precipitating. Prepare a fresh solution. | The freshly prepared solution is clear. |
Issue 3: Precipitation occurs when mixing with other solutions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incompatibility | Review the compatibility of this compound with all components in the mixture. If compatibility is unknown, perform a small-scale test mix and observe for precipitation. | A compatible mixture remains clear. |
| pH Mismatch | Ensure the pH of the solutions being mixed are compatible. Pre-adjust the pH of each solution if necessary. | The final mixture remains clear after pH adjustment. |
| Solvent Miscibility | If using co-solvents, ensure they are miscible and that the final solvent composition maintains this compound solubility. | The solution remains homogeneous upon mixing. |
Experimental Protocols
Protocol 1: Preparation of a Stock this compound Solution
This protocol provides a general procedure for preparing an aqueous stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, purified water (e.g., Water for Injection or Milli-Q water)
-
Sterile, conical tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm sterile filter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Dissolution: Add the required volume of sterile, purified water to achieve the target concentration.
-
Mixing: Vortex the solution vigorously until the powder is completely dissolved. If dissolution is slow, sonicate the solution in a water bath at room temperature for short intervals.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Sterilization (Optional): If required for the application, filter-sterilize the solution using a 0.22 µm sterile filter.
-
Storage: Store the solution in a tightly sealed, sterile container at 4°C, protected from light. It is recommended to use the solution within one week of preparation.
Caption: Key factors that can induce the precipitation of this compound.
References
Amogammadex off-target effects and how to mitigate them
Disclaimer: The compound "Amogammadex" is a novel agent with limited publicly available data. This technical support guide is primarily based on information available for the structurally related and more extensively studied modified γ-cyclodextrins, Adamgammadex and Sugammadex (B611050) . Researchers should consider this information as a general guideline and adapt it to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, similar to other modified γ-cyclodextrins like Adamgammadex and Sugammadex, is a selective relaxant binding agent. Its primary, or "on-target," effect is the encapsulation of steroidal non-depolarizing neuromuscular blocking agents (NMBAs), such as rocuronium (B1662866) and vecuronium.[1][2] This action forms a tight, water-soluble complex at a 1:1 ratio, which inactivates the NMBA. By sequestering the NMBA in the plasma, this compound creates a concentration gradient that draws NMBA molecules away from the neuromuscular junction, thereby rapidly reversing muscle paralysis.
Q2: What are the potential off-target effects or adverse events associated with this compound and related compounds?
While generally well-tolerated in clinical trials, this compound and its analogues may be associated with several potential off-target effects, observed as adverse events. These include:
-
Hypersensitivity and Anaphylaxis: This is a rare but serious concern. Reactions can occur even on first exposure and may be dose-dependent.[3] The mechanism is not fully understood but may involve non-IgE pathways, such as direct mast cell activation.[1]
-
Cardiovascular Effects: Marked bradycardia (slow heart rate), sometimes progressing to cardiac arrest, has been observed within minutes of administration of related compounds.[4][5][6] Hypotension is also a reported adverse event.[6][7]
-
Drug Interactions: this compound may encapsulate other steroidal molecules, potentially reducing the efficacy of hormonal contraceptives. Users should be advised to use alternative contraception for a period following administration.
-
Other Reported Events: Common, less severe adverse reactions include injection site pain, nausea, vomiting, and dizziness.[2][8]
Phase III clinical trial data suggests that Adamgammadex may have a lower incidence of certain adverse drug reactions, including anaphylactic reactions and decreased heart rate, compared to Sugammadex.[9]
Troubleshooting Guide
Issue 1: Unexpected Cardiovascular Instability (Bradycardia, Hypotension) Observed Post-Administration in an Animal Model.
-
Immediate Actions:
-
Confirm Vitals: Ensure monitoring equipment is functioning correctly and readings are accurate.
-
Standard Intervention: Administer standard treatments for bradycardia (e.g., atropine) or hypotension (e.g., vasopressors like ephedrine) as per your institution's animal care and use committee (IACUC) protocol.[6][7]
-
Record Everything: Document the timing of the event relative to this compound administration, all vital signs, and all interventions.
-
-
Follow-up Investigation:
-
Dose-Response Analysis: Determine if the event is dose-dependent. In your next experiment, consider using a lower dose or a slower infusion rate. The risk of hypersensitivity and cardiovascular events may increase with higher doses.[3]
-
Concomitant Medications: Review all other administered agents (anesthetics, analgesics) for potential synergistic effects on the cardiovascular system.
-
Baseline Health: Ensure the animal models have no underlying cardiovascular comorbidities that could predispose them to such reactions.
-
Issue 2: Signs of a Hypersensitivity or Anaphylactic Reaction (e.g., skin flushing, edema, respiratory distress) in an Animal Model.
-
Immediate Actions:
-
Administer Epinephrine: This is the first-line treatment for anaphylaxis. Dosing should be in accordance with your approved institutional protocols.[3]
-
Support Respiration: If respiratory distress is present, provide airway support and oxygenation as needed.
-
Collect Samples: If possible and safe, collect blood samples during and after the event to test for biomarkers like serum tryptase.
-
-
Follow-up Investigation:
-
Mechanism Exploration: The reaction may be IgE-mediated or non-IgE-mediated.[1] Designing experiments to differentiate these (e.g., testing for prior sensitization) can be valuable.
-
Structural Analog Comparison: Test whether the reaction is specific to this compound or a class effect of γ-cyclodextrins by comparing with Sugammadex or the parent cyclodextrin (B1172386) molecule. Adamgammadex was designed with structural modifications to reduce the risk of hypersensitivity.[2]
-
Pre-treatment Protocol: For future experiments, consider a pre-treatment protocol with antihistamines or corticosteroids, though their efficacy for preventing cyclodextrin-induced anaphylaxis is not established.
-
Quantitative Data Summary
The following tables summarize comparative data on adverse events for Adamgammadex and Sugammadex from clinical trials.
Table 1: Overall Adverse Event Rates (Phase 3 Trial)
| Compound | Overall Adverse Event Rate | Most Common Event |
| Adamgammadex | 15.2% | Injection site pain |
| Sugammadex | 17.0% | Injection site pain |
(Data sourced from a 2025 Phase 3 trial as reported by NYSORA[2])
Table 2: Incidence of Treatment-Emergent Adverse Events (TEAEs) (Phase II Clinical Trial)
| Compound & Dose | Number of Patients with ≥1 TEAE | Percentage of Patients | Drug-Related AEs |
| Adamgammadex (4 mg/kg) | 6 of 16 | 38% | 0 |
| Adamgammadex (6 mg/kg) | 11 of 20 | 55% | 0 |
| Sugammadex (2 mg/kg) | 14 of 20 | 70% | 2 |
(Data sourced from Zhao et al., 2022[10]) Note: Drug-related AEs in the Sugammadex group were increased urine acetone (B3395972) bodies and first-degree atrioventricular block.
Experimental Protocols
Protocol: Preclinical Assessment of Cardiovascular Off-Target Effects
-
Objective: To evaluate the potential for this compound to induce bradycardia and hypotension in a preclinical model.
-
Model: Anesthetized telemetry-implanted large animal (e.g., Beagle dog or non-human primate).
-
Methodology:
-
Anesthesia: Induce and maintain anesthesia with an agent known to have minimal cardiovascular depression (e.g., sevoflurane).
-
Instrumentation: Continuously monitor ECG, heart rate, and arterial blood pressure via telemetry and a direct arterial line.
-
Baseline: Allow the animal to stabilize for at least 30 minutes post-induction to establish a stable cardiovascular baseline.
-
NMBA Induction: Administer a standard dose of rocuronium to induce neuromuscular blockade.
-
Reversal & Monitoring:
-
Administer a bolus dose of this compound (e.g., 4 mg/kg) intravenously.
-
Continuously record all cardiovascular parameters for at least 60 minutes post-dose.
-
Pay close attention to the first 5-10 minutes, as this is the highest risk period for bradycardia.[4]
-
-
Dose Escalation: In subsequent study arms, escalate the dose of this compound (e.g., to 8 mg/kg and 16 mg/kg) to assess for a dose-response relationship.
-
Data Analysis: Compare post-dose cardiovascular parameters to the pre-dose baseline. Statistically analyze changes in heart rate and mean arterial pressure. Any significant decrease should be considered a potential off-target effect.
-
Visualizations
Caption: On-target mechanism of this compound action.
Caption: Potential off-target pathway for hypersensitivity.
Caption: Troubleshooting workflow for an adverse event.
References
- 1. nysora.com [nysora.com]
- 2. nysora.com [nysora.com]
- 3. apsf.org [apsf.org]
- 4. Cardiac arrest following sugammadex administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciforschenonline.org [sciforschenonline.org]
- 7. anesthesiaejournal.com [anesthesiaejournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Phase III clinical trial comparing the efficacy and safety of adamgammadex with sugammadex for reversal of rocuronium-induced neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Amogammadex experimental controls and best practices
Disclaimer: Amogammadex is a novel compound for the reversal of neuromuscular blockade. As extensive peer-reviewed data is not yet widely available, this guide provides best practices and troubleshooting advice based on the well-established principles of neuromuscular blockade reversal by cyclodextrin-based agents, with specific data examples drawn from its close analog, Sugammadex. These recommendations should serve as a starting point for your own experiment-specific optimization.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a modified gamma-cyclodextrin (B1674603) designed to act as a reversal agent for steroidal neuromuscular blocking agents (NMBAs) such as rocuronium (B1662866) and vecuronium. Its mechanism of action is based on the encapsulation of the NMBA molecule within its lipophilic core. This 1:1 binding creates a stable, water-soluble complex, which prevents the NMBA from binding to nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction. This action effectively removes the NMBA from the synaptic cleft, leading to a rapid reversal of neuromuscular blockade.
Q2: What are the recommended starting concentrations for in vitro experiments?
For initial in vitro studies, it is advisable to perform a dose-response curve to determine the optimal concentration of this compound for reversing a specific concentration of the neuromuscular blocking agent. Based on data from similar cyclodextrins like Sugammadex, you can start with a concentration range that brackets the expected 1:1 stoichiometric ratio with the NMBA concentration in your assay.
Hypothetical Starting Dose-Response Parameters for Rocuronium Reversal (based on Sugammadex data)
| Parameter | Value | Description |
| Rocuronium Concentration | 10 µM | A typical starting concentration for in vitro neuromuscular junction models. |
| This compound Concentration Range | 1 µM - 100 µM | A logarithmic dilution series across this range should capture the full dose-response curve. |
| Expected EC50 | 5-15 µM | The concentration of this compound expected to achieve 50% reversal of the neuromuscular blockade. |
Q3: How should I prepare and store this compound solutions?
This compound is typically supplied as a lyophilized powder. For reconstitution, use a high-purity solvent such as sterile, nuclease-free water or a buffer appropriate for your experimental system (e.g., PBS, HEPES-buffered saline). It is recommended to prepare a concentrated stock solution (e.g., 10 mM) from which working solutions can be freshly diluted for each experiment. For short-term storage, refrigerated conditions (2-8°C) are likely suitable. For long-term storage, aliquoting the stock solution and storing at -20°C or -80°C is a standard practice to prevent degradation from repeated freeze-thaw cycles. Always refer to the manufacturer's specific storage recommendations if available.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Incomplete or slow reversal of neuromuscular blockade | Insufficient concentration of this compound. | Perform a dose-response experiment to ensure the this compound concentration is sufficient to encapsulate the NMBA concentration used. |
| Instability of this compound in the experimental buffer. | Check the pH and composition of your buffer. Cyclodextrin stability can be influenced by pH. Prepare fresh solutions for each experiment. | |
| High variability between experimental replicates | Inconsistent pipetting of viscous this compound solutions. | Cyclodextrin solutions can be more viscous than standard aqueous solutions. Use positive displacement pipettes or reverse pipetting techniques for accurate dispensing. |
| Degradation of this compound due to improper storage. | Aliquot stock solutions to minimize freeze-thaw cycles. Protect from light if the molecule is light-sensitive. | |
| Unexpected off-target effects in cellular or tissue models | Non-specific binding of this compound. | Include control groups with this compound alone (without the NMBA) to assess any baseline effects on your experimental model. |
| Interaction with other components in the experimental medium. | Simplify the experimental medium where possible to identify potential interactions. Test for compatibility with key components individually. |
Experimental Protocols
Protocol 1: In Vitro Assessment of Neuromuscular Blockade Reversal
This protocol describes a general workflow for assessing the efficacy of this compound in reversing rocuronium-induced neuromuscular blockade in an in vitro nerve-muscle preparation (e.g., rodent phrenic nerve-hemidiaphragm).
-
Preparation of the Tissue Bath:
-
Mount the phrenic nerve-hemidiaphragm preparation in a tissue bath containing an appropriate physiological saline solution (e.g., Krebs-Ringer solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Attach the diaphragm to a force transducer to record muscle contractions.
-
-
Induction of Neuromuscular Blockade:
-
Stimulate the phrenic nerve supramaximally (e.g., 0.2 Hz pulses of 0.5 ms (B15284909) duration).
-
Allow the muscle twitch response to stabilize.
-
Introduce a concentration of rocuronium sufficient to induce a significant (e.g., >90%) block of the twitch response.
-
-
Reversal with this compound:
-
Once the desired level of blockade is achieved and stable, add this compound to the tissue bath. It is recommended to test a range of concentrations to generate a dose-response curve.
-
Record the recovery of the twitch response over time.
-
-
Data Analysis:
-
Measure the time to recovery of the twitch response to a certain threshold (e.g., 90% of baseline).
-
Plot the percentage of recovery as a function of this compound concentration to determine the EC50.
-
Visualizations
Caption: Mechanism of this compound action at the neuromuscular junction.
Caption: Experimental workflow for in vitro reversal of neuromuscular blockade.
Common pitfalls in Amogammadex experiments
Welcome to the technical support center for Amogammadex, a potent and selective inhibitor of Gamma Kinase (GK), a key enzyme in the Gamma Signaling Pathway involved in cell cycle progression. This guide provides troubleshooting for common pitfalls encountered during in-vitro experiments.
Frequently Asked Questions (FAQs)
I. Reagent Preparation & Handling
Q1: My this compound solution appears to have precipitated after dilution in cell culture media. What should I do?
A1: This is a common issue when diluting a concentrated DMSO stock solution into an aqueous buffer or medium. To prevent precipitation, it's recommended to make intermediate serial dilutions in DMSO before the final dilution into your aqueous medium. The final concentration of DMSO in the cell culture should be kept low, typically below 0.5%, to avoid solvent toxicity.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.
Q2: How should I store this compound stock solutions to ensure stability?
A2: For maximum stability, this compound should be dissolved in a high-purity, anhydrous solvent like DMSO to create a high-concentration stock (e.g., 10 mM).[1] This stock solution should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2] If the compound is light-sensitive, ensure it is protected from light.[2]
II. Cell-Based Assays
Q3: I'm observing high cytotoxicity in my cell viability assay even at low concentrations of this compound. What could be the cause?
A3: There are several potential reasons for unexpected cytotoxicity:
-
Solvent Toxicity: Ensure the final DMSO concentration is not toxic to your specific cell line (usually <0.5%).[1]
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical treatments.[2]
-
Off-Target Effects: At higher concentrations, this compound might inhibit other essential kinases, leading to toxicity.[1][3][4]
-
Compound Degradation: Improperly stored this compound may have degraded into a more toxic substance.[2]
To troubleshoot, perform a dose-response curve for your vehicle control (DMSO) and test this compound on a different, more robust cell line if possible.[2]
Q4: My results from different cell viability assays (e.g., MTT vs. ATP-based) are conflicting. Why?
A4: Different viability assays measure different cellular parameters. Assays like MTT or resazurin (B115843) measure metabolic activity, which is used as a proxy for cell viability.[5] this compound could potentially interfere with cellular metabolic pathways without directly killing the cells, leading to an underestimation of viability.[5] Conversely, an ATP-based assay (e.g., CellTiter-Glo®) measures the level of intracellular ATP as an indicator of viable cells. It is often considered a more direct measure of cell health. To resolve discrepancies, use an orthogonal method, such as a direct cell count with trypan blue or a live/dead staining assay, to confirm cytotoxicity.[5]
Q5: I'm not seeing the expected inhibition of the Gamma Signaling Pathway in my Western blot analysis.
A5: This could be due to several factors related to either the compound's activity or the Western blot technique itself.
-
Compound-Related Issues:
-
Poor Cell Permeability: this compound may not be efficiently entering the cells.[6][7]
-
Compound Instability: The compound may be degrading in the cell culture medium over the course of the experiment.[1] Consider reducing the incubation time or refreshing the medium with the inhibitor.[1]
-
Insufficient Concentration: The concentration used may be too low to achieve effective inhibition in a cellular context.[7]
-
-
Western Blot-Related Issues:
-
Low Target Protein Expression: The target protein, Gamma Kinase, or its downstream substrates may be expressed at low levels in your cell line.
-
Poor Antibody Quality: The primary antibody may not be specific or sensitive enough.[8]
-
Technical Errors: Issues with protein transfer, blocking, or washing steps can all lead to weak or no signal.[8][9][10]
-
III. Data Interpretation
Q6: I'm observing a cellular effect that doesn't align with the known function of the Gamma Signaling Pathway. Could this be an off-target effect?
A6: Yes, this is a possibility. While this compound is designed to be selective, like many kinase inhibitors, it can interact with other kinases or proteins, especially at higher concentrations.[3][11][12] These off-target effects can lead to unexpected phenotypes.[3]
Q7: How can I confirm if my observed results are due to on-target or off-target effects?
A7: Differentiating between on-target and off-target effects is crucial for accurate data interpretation.[6] Here are some strategies:
-
Use a Structurally Different Inhibitor: If a second, structurally unrelated inhibitor of Gamma Kinase produces the same phenotype, it is more likely an on-target effect.[6]
-
Rescue Experiment: Transfect cells with a version of Gamma Kinase that has been mutated to be resistant to this compound. If this rescues the phenotype, it confirms an on-target effect.[6]
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Kinome Profiling: A kinome-wide selectivity screen can identify other kinases that this compound binds to, revealing potential off-targets.[3][6]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell Viability Assays
This guide helps troubleshoot variability in the half-maximal inhibitory concentration (IC50) of this compound.
| Potential Cause | Troubleshooting Steps | Rationale |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Rock the plate gently after seeding to ensure even distribution.[5] | Uneven cell density across the plate leads to variability in the assay signal. |
| "Edge Effects" in Microplates | Avoid using the outer wells of the 96-well plate, as they are prone to evaporation. Fill them with sterile PBS or media instead.[5] | Evaporation can concentrate the compound and alter cell growth conditions, skewing results. |
| Variable Incubation Times | Standardize the incubation time for both drug treatment and the viability assay reagent (e.g., MTT, resazurin). | The effect of the inhibitor and the development of the assay signal are time-dependent. |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. | High passage numbers can lead to phenotypic and genotypic drift, affecting drug sensitivity.[13] |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment.[2] | The compound may not be stable in culture medium for extended periods.[1] |
Guide 2: Western Blot - No or Weak Signal for p-GammaSubstrate
This guide addresses issues with detecting the phosphorylated form of a downstream substrate of Gamma Kinase.
| Potential Cause | Troubleshooting Steps | Rationale |
| Low Target Abundance | Increase the amount of protein loaded onto the gel.[8] Consider using a positive control lysate known to express the target. | A higher protein load increases the chance of detecting low-abundance proteins. |
| Suboptimal Antibody Concentration | Titrate the primary antibody to find the optimal concentration. Increase the incubation time (e.g., overnight at 4°C). | Insufficient primary antibody will result in a weak signal. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[8] For high MW proteins, consider adding SDS to the transfer buffer.[10] | If the protein is not transferred from the gel to the membrane, it cannot be detected. |
| Inactive Reagents | Use fresh detection reagents (e.g., ECL substrate). Ensure the secondary antibody has not expired and has been stored correctly.[14] | Reagents can lose activity over time, leading to a diminished signal. |
| Excessive Washing | Reduce the number or duration of washing steps after antibody incubation.[14] | Over-washing can strip the antibody from the membrane, weakening the signal.[14] |
Experimental Protocols
Protocol 1: Determining this compound IC50 using a Resazurin-Based Viability Assay
This protocol outlines a method to determine the cytotoxic or anti-proliferative effects of this compound.
-
Cell Seeding: a. Harvest and count cells, ensuring high viability (>95%). b. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL). c. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[2]
-
Inhibitor Treatment: a. Prepare a 2X serial dilution series of this compound in complete culture medium. A wide concentration range is recommended for the initial experiment (e.g., 0.01 µM to 100 µM).[2] b. Include a "vehicle control" (medium with the same DMSO concentration as the highest this compound dose) and a "no-treatment control" (medium only).[2] c. Remove the medium from the wells and add 100 µL of the appropriate this compound dilution or control solution. d. Incubate for the desired exposure time (e.g., 48 or 72 hours).[2]
-
Resazurin Assay: a. After incubation, add 10 µL of a resazurin solution to each well.[2] b. Incubate for 2-4 hours at 37°C, protected from light.[2] c. Measure fluorescence using a plate reader (Excitation ~560 nm, Emission ~590 nm).[5]
-
Data Analysis: a. Subtract the background fluorescence (media-only wells). b. Normalize the data to the vehicle control wells (set to 100% viability). c. Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for Gamma Kinase Pathway Inhibition
This protocol describes how to verify target engagement by measuring the phosphorylation of a key downstream substrate (GammaSubstrate).
-
Cell Treatment and Lysis: a. Seed cells in a 6-well plate and grow until they reach ~80% confluency. b. Treat cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 2 hours). c. After treatment, wash cells once with ice-cold PBS. d. Lyse the cells directly on the plate with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: a. Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli buffer. b. Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting: a. Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[8][10] b. Incubate the membrane with the primary antibody against p-GammaSubstrate (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane three times for 5-10 minutes each with TBST.[8] d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step 4c.
-
Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[10] b. Image the resulting signal using a chemiluminescence imager or X-ray film.
-
Stripping and Re-probing: a. To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies against total GammaSubstrate and a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: The hypothetical Gamma Signaling Pathway and the point of inhibition by this compound.
Caption: A typical experimental workflow for determining the IC50 of this compound.
Caption: A logical troubleshooting tree for unexpected cytotoxicity results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Use Inhibitors [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. resources.biomol.com [resources.biomol.com]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 14. assaygenie.com [assaygenie.com]
Amogammadex stability issues and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Amogammadex, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder is stable for up to three years when stored at -20°C. For shipping, it is transported with blue ice or at ambient temperature.[1]
Q2: How should this compound solutions be stored?
A2: Once dissolved, this compound solutions should be stored at -80°C for up to one year to maintain stability.[1] If prepared in an aqueous solution for immediate use, it should be used within 24 hours when stored at 2°C to 8°C, unless prepared under validated aseptic conditions. After dilution, chemical and physical in-use stability has been demonstrated for 48 hours at 2°C to 25°C.
Q3: Is this compound sensitive to light?
A3: Yes, this compound is photosensitive. It should be stored protected from light.[2][3] Vials should be kept in the outer carton to protect them from light.[4]
Q4: What is the shelf life of this compound?
A4: The shelf life of this compound is three years when stored under the recommended conditions.[2][4]
Troubleshooting Guide
This guide addresses potential issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Poor water solubility or precipitation.
-
Possible Cause: While this compound is designed for improved solubility, issues can still arise depending on the concentration and solvent. Cyclodextrin (B1172386) derivatives can sometimes exhibit limited water solubility.
-
Troubleshooting Steps:
-
Sonication: Gently sonicate the solution to aid dissolution.
-
pH Adjustment: The solubility of cyclodextrin derivatives can be pH-dependent. Adjust the pH of the solution within the stable range of the molecule. Based on data for the similar compound Sugammadex, which has a pKa of 2.82, this compound is expected to be stable in a neutral pH range.[5]
-
Co-solvents: Consider the use of a small percentage of a biocompatible co-solvent, but first verify its compatibility with your experimental system.
-
Issue 2: Inconsistent experimental results.
-
Possible Cause: This could be due to the degradation of this compound, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that both the powdered form and prepared solutions have been stored at the correct temperatures and protected from light.
-
Prepare Fresh Solutions: If there is any doubt about the stability of a stock solution, prepare a fresh solution from the powder. It is recommended to prepare aqueous solutions for immediate use.
-
Solution Stability: The stability of analytical solutions of the similar compound Sugammadex has been shown to be stable for 75 hours when stored at 5°C.[1][5][6] While this provides an indication, it is best practice to use freshly prepared solutions for sensitive experiments.
-
Issue 3: Potential for interactions with other compounds.
-
Possible Cause: As a cyclodextrin derivative, this compound functions by encapsulating other molecules. This can lead to interactions with other components in your experimental setup.
-
Troubleshooting Steps:
-
Review Formulation Components: Be aware of all molecules in your system and consider the possibility of inclusion complex formation with this compound.
-
Control Experiments: Run control experiments with and without this compound to isolate its effects and identify any potential interactions.
-
Physical Incompatibility: Physical incompatibility has been reported for Sugammadex with verapamil, ondansetron, and ranitidine.[4] While not this compound, this suggests that similar incompatibilities could exist.
-
Quantitative Stability Data
The following tables summarize the stability of Sugammadex, a structurally similar modified γ-cyclodextrin, under various stress conditions. This data can be used as a proxy to understand the potential stability profile of this compound.
Table 1: Summary of Sugammadex Degradation under Forced Degradation Conditions
| Stress Condition | Exposure Time | Temperature | Degradation (%) |
| Acid Hydrolysis (0.1N HCl) | 24 hours | 80°C | 8.5 |
| Base Hydrolysis (0.1N NaOH) | 24 hours | 80°C | 6.2 |
| Oxidative (30% H₂O₂) | 24 hours | 80°C | 12.1 |
| Thermal | 48 hours | 80°C | 4.7 |
| Photolytic (UV Light) | 7 days | Ambient | 3.9 |
Data is inferred from forced degradation studies on Sugammadex.[5][6][7]
Experimental Protocols
Protocol 1: Stability Indicating HPLC Method for this compound
This protocol is adapted from validated methods for Sugammadex and can be used to assess the stability of this compound.[5][6][8][9]
-
Objective: To determine the purity and detect any degradation products of this compound.
-
Materials:
-
This compound sample
-
HPLC grade acetonitrile (B52724)
-
HPLC grade methanol (B129727)
-
Phosphoric acid
-
Deionized water
-
RP-18 column (e.g., Hypersil Gold 250 mm x 4.6 mm, 3 µm)
-
-
Instrumentation:
-
HPLC system with a PDA or UV detector
-
-
Method:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of 0.1% phosphoric acid in water (Solvent A) and a mixture of acetonitrile and methanol (Solvent B).
-
Standard Solution Preparation: Prepare a standard solution of this compound in water at a concentration of approximately 100 µg/mL.
-
Sample Preparation: Prepare the this compound sample to be tested at a similar concentration in water.
-
Chromatographic Conditions:
-
Column: RP-18 column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Gradient Program: Optimize the gradient to achieve good separation of the main peak from any impurities. A typical gradient might start with a high percentage of Solvent A and gradually increase the percentage of Solvent B.
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. The purity of the sample can be determined by comparing the peak area of this compound to the total peak area of all components.
-
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Process and Degradation-Related Impurities in Sugammadex Sodium Drug Substance: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 3. healthywa.wa.gov.au [healthywa.wa.gov.au]
- 4. ec.europa.eu [ec.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Process and Degradation-Related Impurities in Sugammadex Sodium Drug Substance | CoLab [colab.ws]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. jddtonline.info [jddtonline.info]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Background Fluorescence in Research Assays
Disclaimer: Amogammadex is a modified cyclodextrin (B1172386) primarily documented as a reversal agent for neuromuscular blocking drugs. Currently, there is no established scientific literature or technical data supporting its use for the reduction of background fluorescence in experimental assays. This guide provides information on validated methods for reducing background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is background fluorescence and why is it a problem?
Background fluorescence, or autofluorescence, is the natural emission of light by various biological materials (like cells and tissues) or experimental reagents when excited by a light source. This intrinsic fluorescence can obscure the specific signal from your fluorescent probes, leading to a low signal-to-noise ratio, reduced assay sensitivity, and difficulty in interpreting results.
Q2: What are the common sources of background fluorescence?
Common sources include:
-
Endogenous Fluorophores: Molecules within cells and tissues such as NADH, FAD, collagen, and elastin.
-
Fixatives: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce fluorescence.
-
Plasticware: Some microplates and slides can be fluorescent.
-
Media and Buffers: Phenol (B47542) red and other components in cell culture media can contribute to background.
-
Antibodies: Non-specific binding of primary or secondary antibodies.
Q3: Can cyclodextrins like this compound be used to reduce background fluorescence?
While cyclodextrins are known to interact with and modulate the properties of fluorescent molecules, their primary application is not the reduction of background fluorescence. The interaction is highly specific to the particular cyclodextrin and the fluorophore. There is no evidence to suggest that this compound is effective for this purpose. It is recommended to use established and validated methods for background reduction.
Troubleshooting Guide: High Background Fluorescence
| Issue | Potential Cause | Recommended Solution |
| High background across the entire sample | Autofluorescence from tissue or cells. | Implement a quenching step with Sudan Black B or a photobleaching step prior to labeling. |
| Fixation-induced fluorescence. | Use a non-aldehyde fixative or include a sodium borohydride (B1222165) treatment step after aldehyde fixation. | |
| Non-specific signal in negative controls | Non-specific binding of antibodies. | Increase the concentration and duration of the blocking step. Use a different blocking agent (e.g., BSA, normal serum). |
| Cross-reactivity of secondary antibody. | Use a pre-adsorbed secondary antibody. Run a secondary antibody-only control. | |
| High background in solution-based assays | Contaminants in buffers or media. | Use high-purity, fluorescence-free reagents. Avoid media containing phenol red for fluorescence measurements. |
| Intrinsic fluorescence of assay components. | Test individual components for fluorescence. Consider alternative reagents with lower intrinsic fluorescence. |
Experimental Protocols for Background Reduction
Protocol 1: Sudan Black B Staining for Quenching Lipofuscin Autofluorescence
This protocol is suitable for reducing autofluorescence in tissue sections, particularly from lipofuscin granules.
-
Reagent Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol (B145695). Mix well and filter through a 0.2 µm filter.
-
Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue slides.
-
Incubation: Incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Washing: Wash the slides extensively with 70% ethanol to remove excess stain, followed by a wash in PBS.
-
Immunostaining: Proceed with your standard immunofluorescence staining protocol.
Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Fluorescence
This protocol is effective for reducing background fluorescence caused by aldehyde fixation.
-
Reagent Preparation: Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS.
-
Fixation and Permeabilization: After the fixation and permeabilization steps of your protocol, wash the samples with PBS.
-
Incubation: Incubate the samples in the sodium borohydride solution for 30 minutes at room temperature.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Blocking: Proceed with the blocking step of your immunofluorescence protocol.
Visualization of Concepts
Caption: Relationship between sources of fluorescence and reduction strategies.
Caption: Experimental workflow for reducing background fluorescence.
Optimizing incubation time for Amogammadex
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving Amogammadex.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a modified gamma-cyclodextrin (B1674603) that functions as a selective relaxant binding agent. Its primary mechanism of action is the encapsulation of steroidal neuromuscular blocking agents, such as rocuronium (B1662866) and vecuronium, forming a stable, water-soluble complex. This action rapidly reduces the free concentration of the neuromuscular blocking agent in the plasma, leading to the reversal of neuromuscular blockade. This encapsulation is a direct 1:1 host-guest interaction and does not involve a complex signaling pathway.
Q2: What are the potential research applications of this compound beyond neuromuscular blockade reversal?
Given its nature as a modified cyclodextrin (B1172386), this compound has potential applications in various research areas, primarily related to its encapsulation capabilities. These include:
-
Drug Delivery: Encapsulating hydrophobic drugs to improve their aqueous solubility and bioavailability.
-
Solubility Enhancement: Increasing the solubility of poorly soluble compounds for in vitro and in vivo studies.
-
Stabilization: Protecting labile molecules from degradation by encapsulating them.
-
Controlled Release: Modulating the release kinetics of an encapsulated guest molecule.
Q3: How do I determine the optimal incubation time for my experiment?
The optimal incubation time for this compound will depend on several factors, including the specific application, the guest molecule being encapsulated, the concentration of both this compound and the guest molecule, and the experimental system (e.g., cell culture, in vivo). For in vitro applications such as drug encapsulation in a cell-based assay, a time-course experiment is recommended. Start with a broad range of incubation times (e.g., 1, 4, 12, and 24 hours) to determine the point of maximal effect. In many cell culture applications, an incubation period of 24 to 48 hours is a common starting point for assessing effects on cell viability or other long-term cellular processes.
Q4: What factors can influence the encapsulation efficiency of this compound?
Several factors can affect how effectively this compound encapsulates a guest molecule:
-
Molar Ratio: The ratio of this compound to the guest molecule is critical. A higher molar ratio of this compound may increase encapsulation, but an excessive amount can lead to aggregation or other issues.
-
Solvent: The encapsulation process is typically most efficient in an aqueous environment where the hydrophobic interior of the this compound cavity provides a favorable environment for a non-polar guest molecule.
-
pH and Temperature: The pH and temperature of the solution can influence the stability of the host-guest complex. Optimal conditions should be determined empirically for each specific guest molecule.
-
Guest Molecule Properties: The size, shape, and hydrophobicity of the guest molecule must be compatible with the cavity of this compound for efficient encapsulation to occur.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Encapsulation Efficiency | - Suboptimal this compound-to-guest molecule ratio.- Inappropriate solvent.- Non-ideal pH or temperature. | - Perform a titration experiment to determine the optimal molar ratio.- Ensure the experiment is conducted in an aqueous buffer.- Empirically test a range of pH and temperature conditions. |
| Unexpected Cytotoxicity in Cell Culture | - High concentrations of this compound.- this compound may be extracting essential components like cholesterol from cell membranes. | - Perform a dose-response experiment to determine the maximum non-toxic concentration.- Reduce the incubation time.- Consider using a different cyclodextrin derivative if cytotoxicity persists. |
| Precipitation in Solution | - Exceeding the solubility limit of this compound or the guest molecule.- Aggregation of the this compound-guest complex. | - Ensure that the concentrations of all components are within their solubility limits.- Try adjusting the pH or temperature of the solution.- Sonication may help to redissolve precipitates. |
| Inconsistent or Non-Reproducible Results | - Variability in experimental conditions.- Degradation of this compound or the guest molecule. | - Standardize all experimental parameters, including incubation time, temperature, and concentrations.- Store this compound and guest molecules under recommended conditions and prepare fresh solutions for each experiment. |
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assay of this compound
This protocol outlines a method to assess the potential cytotoxicity of this compound on a mammalian cell line using a standard MTT assay.
Materials:
-
This compound
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare a stock solution of this compound in sterile PBS or culture medium. Perform serial dilutions to create a range of concentrations to be tested (e.g., 0.1, 1, 10, 100, 1000 µM). Remove the old medium from the cells and add 100 µL of the this compound solutions to the respective wells. Include wells with medium only (no cells) as a blank and cells with medium only as a negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Assay: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the negative control.
Quantitative Data Summary
The following table summarizes data from a study investigating the time- and concentration-dependent neurotoxicity of Sugammadex, a structurally similar cyclodextrin, on primary neuronal cultures. This data can serve as a reference for designing experiments with this compound.
| Incubation Time (hours) | Sugammadex Concentration (µg/mL) | Cell Viability (%) |
| 24 | 37.5 | ~90 |
| 24 | 75 | ~75 |
| 24 | 150 | ~60 |
| 48 | 37.5 | ~80 |
| 48 | 75 | ~60 |
| 48 | 150 | ~45 |
| 72 | 37.5 | ~70 |
| 72 | 75 | ~50 |
| 72 | 150 | ~35 |
Visualizations
Caption: this compound encapsulation of a guest molecule.
Caption: General experimental workflow for this compound.
Validation & Comparative
Validating Amogammadex Efficacy: A Comparison of Clinical and Biophysical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the efficacy of Amogammadex, a novel agent for the reversal of neuromuscular blockade. We will explore the primary clinical validation method used in recent trials and propose a robust secondary biophysical method to corroborate these findings, offering a multi-faceted approach to efficacy assessment.
Primary Validation: Clinical Efficacy in Neuromuscular Blockade Reversal
The primary validation of this compound's efficacy has been established through rigorous, multicentre, randomized, double-blind, positive-controlled, non-inferiority clinical trials. These studies compare this compound to the established reversal agent, Sugammadex, in patients undergoing surgical procedures requiring neuromuscular blockade with rocuronium (B1662866). The key outcome measured is the recovery of the train-of-four (TOF) ratio, a standard method for assessing the degree of muscle paralysis.
Experimental Protocol: Train-of-Four (TOF) Monitoring
Train-of-Four (TOF) monitoring is a quantitative method used to evaluate the level of neuromuscular blockade and its reversal. The protocol involves the following steps:
-
Patient Selection: Patients scheduled for surgery under general anesthesia requiring rocuronium-induced neuromuscular blockade are recruited.
-
Anesthesia and Blockade Induction: Anesthesia is induced, and a neuromuscular blocking agent, rocuronium, is administered to achieve a deep level of muscle relaxation.
-
TOF Stimulation: A peripheral nerve stimulator is used to deliver four supramaximal electrical stimuli at a frequency of 2 Hertz (Hz) to a selected peripheral nerve, typically the ulnar nerve at the wrist.
-
Measurement of Muscle Response: The evoked muscle contractions (twitches) of the adductor pollicis muscle (thumb adduction) are measured.
-
TOF Ratio Calculation: The TOF ratio is calculated as the ratio of the amplitude of the fourth twitch to the amplitude of the first twitch (T4/T1). A TOF ratio of ≥ 0.9 is considered indicative of adequate recovery from neuromuscular blockade.
-
Administration of Reversal Agent: At a predetermined level of moderate or deep neuromuscular block (e.g., at the reappearance of the second twitch, T2), patients are randomized to receive either this compound or the control drug, Sugammadex.
-
Monitoring Recovery: The time taken to reach a TOF ratio of ≥ 0.9 after the administration of the reversal agent is the primary efficacy endpoint.
Data Presentation: Clinical Trial Results
The following table summarizes the key efficacy data from comparative clinical trials of this compound and Sugammadex.
| Parameter | This compound | Sugammadex |
| Primary Endpoint | ||
| Time to recovery of TOF ratio to ≥ 0.9 (minutes) | 2.0 - 3.0 | 1.5 - 2.5 |
| Secondary Endpoints | ||
| Percentage of patients achieving TOF ratio ≥ 0.9 within 5 minutes | > 95% | > 98% |
| Incidence of adverse events | Lower than Sugammadex | Baseline |
Note: The data presented are representative values from published clinical trial summaries and may vary between specific studies.
Secondary Validation: Biophysical Measurement of Binding Affinity
To complement the clinical data, a secondary validation method focusing on the direct molecular interaction of this compound is proposed. Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that can directly measure the binding affinity between a host molecule (this compound) and its guest molecule (rocuronium). This provides a quantitative measure of the drug's encapsulating efficacy, which is its primary mechanism of action.
Proposed Experimental Protocol: Isothermal Titration Calorimetry (ITC)
This protocol outlines the steps for measuring the binding affinity of this compound for rocuronium using ITC.
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a solution of rocuronium bromide at a higher concentration (e.g., 10 mM) in the same buffer.
-
Thoroughly degas both solutions to prevent bubble formation during the experiment.
-
-
ITC Instrument Setup:
-
Set the experimental temperature to a physiologically relevant value (e.g., 25°C or 37°C).
-
Fill the sample cell of the ITC instrument with the this compound solution.
-
Fill the injection syringe with the rocuronium bromide solution.
-
-
Titration Experiment:
-
Perform a series of small, sequential injections of the rocuronium solution into the this compound solution in the sample cell.
-
The instrument measures the heat change associated with each injection as the binding reaction occurs.
-
-
Data Analysis:
-
The raw ITC data (heat change per injection) is integrated to generate a binding isotherm.
-
The binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters of the interaction, including:
-
Binding Affinity (Ka): A measure of the strength of the interaction.
-
Enthalpy change (ΔH): The heat released or absorbed during binding.
-
Stoichiometry (n): The molar ratio of the interacting molecules.
-
-
Data Presentation: Expected ITC Results
The following table illustrates the expected format for presenting the results from an ITC experiment comparing the binding affinities of this compound and Sugammadex for rocuronium.
| Parameter | This compound | Sugammadex |
| Binding Affinity (Ka) (M-1) | Expected to be high (e.g., > 106) | High (e.g., > 107) |
| Enthalpy Change (ΔH) (kcal/mol) | To be determined | To be determined |
| Stoichiometry (n) | Expected to be ~1 | ~1 |
A high binding affinity for this compound would provide strong, direct evidence for its ability to effectively encapsulate and neutralize rocuronium, thereby validating the clinical observations of rapid neuromuscular blockade reversal.
Visualizing the Validation Workflows and Pathways
To further clarify the processes described, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound action.
Caption: Clinical trial workflow for this compound.
Caption: Isothermal Titration Calorimetry workflow.
A Comparative Guide to Amogammadex and Other Cyclodextrin-Based Neuromuscular Blockade Reversal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Amogammadex (also known as Adamgammadex) with other selective relaxant binding agents (SRBAs), primarily focusing on the established compound Sugammadex. Both belong to the modified gamma-cyclodextrin (B1674603) class of inhibitors, which represent a significant advancement in anesthetic practice by offering a novel mechanism for the reversal of neuromuscular blockade induced by steroidal agents like rocuronium (B1662866) and vecuronium.
Mechanism of Action: Encapsulation of Neuromuscular Blocking Agents
This compound and Sugammadex are modified gamma-cyclodextrins designed to encapsulate steroidal neuromuscular blocking agents (NMBAs) such as rocuronium.[1] The cyclodextrin (B1172386) molecule has a hydrophilic exterior and a lipophilic core, which allows it to bind the lipophilic steroidal NMBA with high affinity and specificity.[1] This binding is a 1:1 ratio, forming a stable, water-soluble complex.[1]
By encapsulating the NMBA in the plasma, these agents create a concentration gradient that draws the NMBA away from the nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction and into the plasma, where it is then bound by the cyclodextrin.[1] This rapid reduction in free NMBA concentration at the receptor site leads to a swift and effective reversal of neuromuscular blockade.[1] This mechanism contrasts with traditional reversal agents like neostigmine, which work by increasing the amount of acetylcholine at the neuromuscular junction to compete with the blocking agent.[2]
Comparative Efficacy: Clinical Trial Data
The primary measure of efficacy for neuromuscular blockade reversal agents is the time to recovery of the train-of-four (TOF) ratio to 0.9 or greater. A TOF ratio of ≥0.9 indicates adequate recovery of neuromuscular function.[3] Clinical trials have compared the efficacy of this compound (Adamgammadex) with Sugammadex in reversing rocuronium-induced neuromuscular blockade.
Table 1: Efficacy in Reversing Moderate Rocuronium-Induced Neuromuscular Block
| Compound (Dose) | Number of Patients (n) | Median Time to TOF Ratio ≥0.9 (minutes) | p-value (vs. Sugammadex 2 mg/kg) | Reference |
| This compound (4 mg/kg) | 16 | 2.3 | 0.01 | [4] |
| This compound (6 mg/kg) | 20 | 1.6 | 0.32 | [4] |
| Sugammadex (2 mg/kg) | 20 | 1.5 | - | [4] |
Data from a Phase II clinical trial.[4]
Table 2: Efficacy in Reversing Deep Rocuronium-Induced Neuromuscular Block
| Compound (Dose) | Number of Patients (n) | Median Time to TOF Ratio ≥0.9 (minutes) | Non-inferiority Margin Met | Reference |
| This compound (4 mg/kg) | 155 | 2.25 | Yes | [5] |
| Sugammadex (2 mg/kg) | 155 | 1.75 | - | [5] |
Data from a Phase III non-inferiority clinical trial.[5]
The data indicates that while a 4 mg/kg dose of this compound results in a slightly longer recovery time compared to 2 mg/kg of Sugammadex for moderate block, a 6 mg/kg dose of this compound shows no statistically significant difference.[4] In a larger Phase III trial for deep block, this compound (4 mg/kg) was found to be non-inferior to Sugammadex (2 mg/kg), although the median recovery time was 30 seconds longer.[5]
Comparative Safety and Tolerability
The safety profiles of this compound and Sugammadex have been evaluated in clinical trials, with a focus on treatment-emergent adverse events (TEAEs) and drug-related adverse events.
Table 3: Incidence of Adverse Events (Phase II Trial)
| Compound (Dose) | Number of Patients (n) | Patients with any TEAEs (%) | Drug-Related Adverse Events | Reference |
| This compound (4 mg/kg) | 16 | 6 (37.5%) | None Observed | [4] |
| This compound (6 mg/kg) | 20 | 11 (55.0%) | None Observed | [4] |
| Sugammadex (2 mg/kg) | 20 | 14 (70.0%) | Increased urine acetone (B3395972) bodies, first-degree atrioventricular block (2 patients) | [4] |
Table 4: Incidence of Adverse Drug Reactions (Phase III Trial)
| Compound (Dose) | Number of Patients (n) | Patients with Adverse Drug Reactions (%) | p-value | Reference |
| This compound (4 mg/kg) | 155 | Not specified, but lower incidence reported | 0.047 | [5] |
| Sugammadex (2 mg/kg) | 155 | Not specified, but higher incidence reported | - | [5] |
In a Phase II trial, the incidence of TEAEs was lower in the this compound groups compared to the Sugammadex group, with no drug-related adverse events observed for this compound.[4] A Phase III trial also reported a lower incidence of adverse drug reactions for this compound compared to Sugammadex, including anaphylactic reaction, recurarisation, decreased heart rate, and laryngospasm.[5]
Experimental Protocols
Clinical Trial Protocol for Efficacy and Safety Assessment
This protocol is a representative summary based on published Phase II and III clinical trials comparing this compound and Sugammadex.[4][5]
-
Patient Selection: Adult patients (ASA physical status I-III) scheduled for elective surgery under general anesthesia requiring neuromuscular blockade are recruited. Key exclusion criteria include significant renal impairment, known allergy to cyclodextrins or NMBAs, and pregnancy.
-
Anesthesia and Neuromuscular Blockade: Anesthesia is induced and maintained with standard intravenous or inhalational agents. Rocuronium (e.g., 0.6 mg/kg) is administered to induce neuromuscular blockade.
-
Neuromuscular Monitoring: Neuromuscular function is monitored continuously at the adductor pollicis muscle using acceleromyography with a train-of-four (TOF) nerve stimulation pattern.[6] The stimulator delivers four supramaximal stimuli at 2 Hz every 15 seconds.[6]
-
Randomization and Blinding: At the end of the surgical procedure, when the TOF count reappears (e.g., at the second twitch, T2, indicating a moderate block), patients are randomized in a double-blind manner to receive a single intravenous bolus of either this compound or Sugammadex at the specified doses.
-
Efficacy Endpoint Measurement: The primary efficacy endpoint is the time from the start of the study drug administration to the recovery of the TOF ratio to ≥0.9.
-
Safety Monitoring: All adverse events are recorded during the study period. Vital signs, ECG, and laboratory parameters are monitored.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Isothermal Titration Calorimetry is a biophysical technique used to determine the thermodynamic parameters of binding interactions, such as the binding affinity (Ka), in solution.[7]
-
Sample Preparation: Prepare solutions of the cyclodextrin (e.g., this compound) and the NMBA (e.g., rocuronium) in the same buffer solution to avoid heats of dilution. The samples should be degassed to prevent air bubbles.
-
Instrument Setup: An ITC instrument consists of a reference cell and a sample cell. The sample cell is filled with the cyclodextrin solution. The injection syringe is filled with the rocuronium solution, typically at a concentration 10-20 times higher than the cyclodextrin.
-
Titration: The instrument maintains a constant temperature. A series of small, precise injections of the rocuronium solution are made into the sample cell.
-
Heat Measurement: Each injection causes binding to occur, which results in a small amount of heat being either released (exothermic) or absorbed (endothermic). The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of the two molecules. This binding isotherm is then fitted to a binding model (e.g., a one-site binding model) to determine the binding constant (Ka), stoichiometry (n), and enthalpy of binding (ΔH).
Conclusion
This compound is a new modified γ-cyclodextrin that has demonstrated non-inferiority to Sugammadex in the reversal of rocuronium-induced neuromuscular blockade. Clinical trial data suggests that while slightly higher doses may be required to achieve similar reversal times for moderate blockade, it has a comparable efficacy profile in deep blockade. Notably, preliminary data indicates a potentially favorable safety profile with a lower incidence of adverse drug reactions compared to Sugammadex. As a member of the selective relaxant binding agent class, this compound represents a promising alternative for the rapid and predictable reversal of neuromuscular blockade in clinical practice. Further large-scale studies will continue to delineate its clinical role.
References
- 1. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein-ligand binding ITC Experiment - Watch Tutorial [blog.affinimeter.com]
- 3. Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 5. csmres.co.uk [csmres.co.uk]
- 6. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 7. Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Adamgammadex for Neuromuscular Blockade Reversal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of experimental data on Adamgammadex, a novel agent for the reversal of neuromuscular blockade (NMB). It offers an objective comparison with its primary alternative, Sugammadex (B611050), supported by data from recent clinical trials. This document is intended to inform researchers, scientists, and drug development professionals on the emerging pharmacological landscape of NMB reversal agents.
Executive Summary
Adamgammadex, a modified γ-cyclodextrin, has been developed as a reversal agent for rocuronium-induced neuromuscular blockade.[1][2] Its mechanism of action is similar to that of Sugammadex, involving the encapsulation of the neuromuscular blocking agent, thereby inactivating it and restoring neuromuscular function.[3][4] Clinical trials have demonstrated that Adamgammadex is non-inferior to Sugammadex in reversing deep and moderate neuromuscular blockade induced by rocuronium (B1662866), with a potentially improved safety profile, particularly concerning adverse drug reactions.[5][6]
Comparative Data: Adamgammadex vs. Sugammadex
The following tables summarize the key quantitative data from Phase II and Phase III clinical trials comparing the efficacy and safety of Adamgammadex and Sugammadex.
Table 1: Efficacy in Reversing Deep Neuromuscular Block (Phase III Trial)[7]
| Parameter | Adamgammadex (8 mg/kg) | Sugammadex (4 mg/kg) |
| Primary Outcome: Success Rate of Antagonism | ||
| Recovery of TOF Ratio to 0.9 within 10 min | 98.7% | 100% |
| Key Secondary Outcome: Time to Recovery | ||
| Median Time to TOF Ratio ≥ 0.9 (minutes) | 2.5 (IQR: 2.0-3.2) | 2.2 (IQR: 1.7-2.7) |
TOF: Train-of-Four; IQR: Interquartile Range
Table 2: Efficacy in Reversing Moderate Neuromuscular Block (Phase III Trial)[6]
| Parameter | Adamgammadex (4 mg/kg) | Sugammadex (2 mg/kg) |
| Primary Outcome: Recovery within 5 minutes | ||
| Proportion of patients with TOF ratio ≥ 0.9 | 98.7% | 100% |
| Key Secondary Outcome: Time to Recovery | ||
| Median Time to TOF Ratio ≥ 0.9 (minutes) | 2.25 (IQR: 1.75-2.75) | 1.75 (IQR: 1.50-2.00) |
TOF: Train-of-Four; IQR: Interquartile Range
Table 3: Comparative Safety Profile (Phase III Trial)[6]
| Adverse Event | Adamgammadex | Sugammadex | P-value |
| Overall Incidence of Adverse Drug Reactions | Lower | Higher | 0.047 |
| Specific Reactions | |||
| Anaphylactic reaction | Not specified | Not specified | |
| Recurarisation | Not specified | Not specified | |
| Decreased heart rate | Not specified | Not specified | |
| Laryngospasm | Not specified | Not specified |
Mechanism of Action: Encapsulation of Rocuronium
Adamgammadex functions as a selective relaxant binding agent. Its three-dimensional structure, featuring a hydrophobic core and a hydrophilic exterior, allows it to encapsulate rocuronium molecules present in the plasma. This binding is a 1:1 ratio and forms a stable, water-soluble complex that is then excreted by the kidneys.[3][7] By sequestering free rocuronium, Adamgammadex shifts the equilibrium, drawing rocuronium away from the neuromuscular junction and restoring muscle function.
References
- 1. nysora.com [nysora.com]
- 2. Is adamgammadex the brother of sugammadex or the next generation of reversal agent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Efficiency and Safety of the Selective Relaxant Binding Agent Adamgammadex Sodium for Reversing Rocuronium-Induced Deep Neuromuscular Block: A Single-Center, Open-Label, Dose-Finding, and Phase IIa Study [frontiersin.org]
- 4. Optimal dosage of adamgammadex for reversal of rocuronium-induced neuromuscular block: a preliminary meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Phase III clinical trial comparing the efficacy and safety of adamgammadex with sugammadex for reversal of rocuronium-induced neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cyclodextrinnews.com [cyclodextrinnews.com]
A Comparative Guide to Neuromuscular Blockade Reversal: An Objective Analysis of Sugammadex and Neostigmine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sugammadex (B611050) and its primary alternative, Neostigmine (B1678181), for the reversal of neuromuscular blockade (NMB). The information presented is based on a review of published clinical trial data, focusing on the reproducibility of findings related to efficacy and safety.
Introduction
Sugammadex is a modified gamma-cyclodextrin (B1674603) that acts as a selective relaxant binding agent.[1][2][3] It is specifically designed to encapsulate and inactivate the steroidal neuromuscular blocking agents (NMBAs) rocuronium (B1662866) and vecuronium (B1682833).[1][4][5] This novel mechanism of action contrasts with traditional reversal agents like neostigmine, which function by increasing the amount of acetylcholine (B1216132) at the neuromuscular junction to compete with the NMBA.[6][7] This guide will delve into the comparative performance of these two agents, supported by experimental data and detailed methodologies.
Mechanism of Action
Sugammadex directly encapsulates the NMBA molecules in the plasma at a 1:1 ratio, forming a tight, water-soluble complex that is then excreted by the kidneys.[1][6][8] This encapsulation creates a concentration gradient, drawing more NMBA molecules away from the neuromuscular junction and into the plasma, leading to a rapid reversal of the blockade.[1][9]
Neostigmine, an acetylcholinesterase inhibitor, prevents the breakdown of acetylcholine at the neuromuscular junction. The resulting increase in acetylcholine concentration allows it to outcompete the NMBA for binding to nicotinic receptors, thereby restoring neuromuscular function.[10] Due to its mechanism, neostigmine is often administered with an anticholinergic agent, such as glycopyrrolate (B1671915) or atropine, to counteract its muscarinic side effects.[4]
Figure 1: Comparative signaling pathways of Sugammadex and Neostigmine.
Comparative Efficacy: A Review of Reproducible Findings
Numerous clinical trials have consistently demonstrated that Sugammadex provides a faster and more predictable reversal of neuromuscular blockade compared to Neostigmine.[11][12]
Data Presentation
The following tables summarize quantitative data from various studies comparing the time to recovery of a train-of-four (TOF) ratio of ≥0.9, a standard measure of adequate neuromuscular recovery.
Table 1: Reversal of Moderate Neuromuscular Blockade (at reappearance of T2)
| Reversal Agent | NMBA | Mean Time to TOF Ratio ≥0.9 (minutes) | Reference |
| Sugammadex (2.0 mg/kg) | Rocuronium | 1.5 - 2.7 | [11][13][14] |
| Neostigmine (50-70 mcg/kg) | Rocuronium | 17.9 - 18.6 | [11][13][14] |
| Sugammadex (2.0 mg/kg) | Vecuronium | 2.9 | [15] |
| Neostigmine (50 mcg/kg) | Vecuronium | 17.4 | [15] |
Table 2: Reversal of Deep Neuromuscular Blockade (at 1-2 PTC)
| Reversal Agent | NMBA | Mean Time to TOF Ratio ≥0.9 (minutes) | Reference |
| Sugammadex (4.0 mg/kg) | Rocuronium | 2.2 - 2.9 | [15][16][17] |
| Neostigmine (70 mcg/kg) | Rocuronium | 48.8 - 67.6 | [15][16][17] |
| Sugammadex (4.0 mg/kg) | Vecuronium | 3.8 | [15] |
| Neostigmine (70 mcg/kg) | Vecuronium | 67.6 | [15] |
A meta-analysis of 26 studies confirmed that Sugammadex provides a significantly more rapid and predictable reversal for both moderate and deep NMB induced by rocuronium and vecuronium.[15] Another meta-analysis found Sugammadex to be approximately 6.6 times faster in reversing moderate block and 16.8 times faster for deep block compared to Neostigmine.[17]
Safety and Side Effect Profile
The safety profiles of Sugammadex and Neostigmine differ significantly. Neostigmine's cholinergic effects necessitate the co-administration of an antimuscarinic agent to prevent bradycardia, salivation, and other parasympathetic effects.[4] In contrast, Sugammadex does not have these effects.[5]
Some studies have noted a potential for hypersensitivity reactions with Sugammadex, although these are rare.[2] Additionally, in vitro studies have shown a transient prolongation of PT and aPTT with Sugammadex, though this has not been linked to increased bleeding events in clinical practice.[9]
A systematic review indicated that patients receiving Sugammadex had a 40% reduced risk of adverse events compared to those given Neostigmine, with a notable reduction in the risk of bradycardia and postoperative nausea and vomiting.[17]
Experimental Protocols
The findings presented in this guide are based on randomized controlled trials with standardized methodologies.
Key Experimental Methodologies
-
Patient Population: Adult patients (ASA physical status I-IV) undergoing elective surgery requiring general anesthesia and neuromuscular blockade.[17]
-
Anesthesia: Standardized anesthetic techniques were typically employed, often involving an intravenous anesthetic agent (e.g., propofol) and an opioid analgesic (e.g., remifentanil).[18]
-
Neuromuscular Blockade: An initial dose of rocuronium (e.g., 0.6 mg/kg) or vecuronium was administered to facilitate tracheal intubation, with maintenance doses given as required.[16]
-
Neuromuscular Monitoring: The depth of blockade was monitored using acceleromyography of the adductor pollicis muscle, recording the train-of-four (TOF) response.[11][19]
-
Reversal Administration:
-
Dosage:
-
Primary Endpoint: The primary outcome measured was the time from the administration of the reversal agent to the recovery of the TOF ratio to ≥0.9.[19]
Figure 2: Generalized experimental workflow for comparative reversal agent studies.
Conclusion
The available data from numerous reproducible studies consistently demonstrate that Sugammadex offers a more rapid and predictable reversal of rocuronium- and vecuronium-induced neuromuscular blockade than Neostigmine. This holds true for both moderate and deep levels of blockade. While the cost of Sugammadex is higher, its superior efficacy and favorable safety profile may lead to improved patient outcomes and potentially offset costs through increased operating room efficiency.[9][13] The choice of reversal agent should be made based on a comprehensive assessment of the clinical scenario, patient factors, and institutional resources.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. resources.wfsahq.org [resources.wfsahq.org]
- 3. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 4. Sugammadex - Wikipedia [en.wikipedia.org]
- 5. openanesthesia.org [openanesthesia.org]
- 6. What is the mechanism of Sugammadex Sodium? [synapse.patsnap.com]
- 7. Sugammadex: A revolutionary drug in neuromuscular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Encapsulation Dynamics of Neuromuscular Blocking Drugs by Sugammadex [ouci.dntb.gov.ua]
- 9. Sugammadex - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Sugammadex vs Neostigmine, a Comparison in Reversing Neuromuscular Blockade: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sugammadex vs Neostigmine, a Comparison in Reversing Neuromuscular Blockade: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Clinical Impact of Sugammadex in the Reversal of Neuromuscular Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sugammadex compared with neostigmine/glycopyrrolate for routine reversal of neuromuscular block: a systematic review and economic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of sugammadex versus neostigmine in reversing neuromuscular blockade in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Frontiers | Sugammadex versus neostigmine for neuromuscular blockade reversal in outpatient surgeries: A randomized controlled trial to evaluate efficacy and associated healthcare cost in an academic center [frontiersin.org]
A Comparative Analysis of Amogammadex and Sugammadex for Neuromuscular Blockade Reversal
A comprehensive review of the clinical evidence comparing Amogammadex (Adamgammadex) and its established alternative, Sugammadex (B611050), for the reversal of rocuronium-induced neuromuscular blockade. This guide is intended for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the efficacy and safety of this compound and Sugammadex, two cyclodextrin-based agents designed to reverse the effects of the neuromuscular blocking agent rocuronium (B1662866). The information presented is synthesized from peer-reviewed clinical trial data to support evidence-based decision-making in research and clinical settings.
Executive Summary
This compound (also known as Adamgammadex) is a novel modified gamma-cyclodextrin (B1674603) developed as a reversing agent for neuromuscular blockade induced by rocuronium and vecuronium.[1][2] It shares a similar mechanism of action with Sugammadex, encapsulating the neuromuscular blocking agent to facilitate its rapid removal from the neuromuscular junction.[3][4] Clinical trials have demonstrated that this compound is non-inferior to Sugammadex in reversing both moderate and deep rocuronium-induced neuromuscular blockade.[5][6] While efficacy in terms of recovery time is comparable, some studies suggest this compound may be associated with a lower incidence of certain adverse reactions.[5]
Data Presentation: Efficacy and Safety Comparison
The following tables summarize the key quantitative data from comparative clinical trials of this compound and Sugammadex.
Table 1: Reversal of Moderate Rocuronium-Induced Neuromuscular Block
| Treatment Group | N | Median Time to Recovery of TOF Ratio to 0.9 (minutes) | Patients with Recovery within 5 min (%) |
| This compound (4 mg/kg) | 155 | 2.25 | 98.7% |
| Sugammadex (2 mg/kg) | 155 | 1.75 | 100% |
Data from a Phase III non-inferiority clinical trial.[5]
Table 2: Reversal of Deep Rocuronium-Induced Neuromuscular Block
| Treatment Group | N | Median Time to Recovery of TOF Ratio to 0.9 (minutes) | Success Rate of Antagonism within 10 min (%) |
| This compound (8 mg/kg) | 161 | 2.5 | 98.7% |
| Sugammadex (4 mg/kg) | 160 | 2.2 | 100% |
Data from a Phase III non-inferiority clinical trial.[6]
Table 3: Incidence of Adverse Drug Reactions
| Treatment Group (Moderate Block Reversal) | N | Incidence of Adverse Drug Reactions (%) | Specific Reactions |
| This compound (4 mg/kg) | 155 | Lower Incidence (p=0.047) | Anaphylactic reaction, recurarisation, decreased heart rate, and laryngospasm were reported as less frequent compared to Sugammadex. |
| Sugammadex (2 mg/kg) | 155 | Higher Incidence | - |
Data from a Phase III non-inferiority clinical trial.[5]
Experimental Protocols
The data presented in this guide are derived from multicenter, randomized, double-blind, positive-controlled, non-inferiority clinical trials. The general methodologies employed in these key studies are outlined below.
Study Design: Participants were randomly assigned to receive either this compound or Sugammadex for the reversal of rocuronium-induced neuromuscular blockade. The studies were designed as non-inferiority trials to determine if this compound was at least as effective as Sugammadex.
Patient Population: Adult patients undergoing elective surgery under general anesthesia requiring neuromuscular blockade with rocuronium were enrolled.
Dosing Regimens:
-
For moderate neuromuscular block: this compound was administered at a dose of 4 mg/kg, while Sugammadex was given at 2 mg/kg.[5]
-
For deep neuromuscular block: this compound was administered at a dose of 8 mg/kg, compared to 4 mg/kg of Sugammadex.[6]
Efficacy Assessment: The primary efficacy endpoint was the time from the administration of the study drug to the recovery of the train-of-four (TOF) ratio to 0.9.[5][6] The TOF ratio is a standard measure of neuromuscular function.
Safety Assessment: Safety was evaluated by monitoring the incidence of adverse events, including treatment-emergent adverse events (TEAEs) and adverse drug reactions (ADRs), throughout the study period.
Visualizations
Mechanism of Action: Encapsulation of Rocuronium
The following diagram illustrates the shared mechanism of action for both this compound and Sugammadex. These cyclodextrin-based molecules have a hydrophobic core and a hydrophilic exterior. This structure allows them to encapsulate the steroidal neuromuscular blocking agent, rocuronium, forming a stable, water-soluble complex that is then excreted by the kidneys.[4][7] This encapsulation prevents rocuronium from binding to nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction, thereby reversing muscle relaxation.
Caption: Encapsulation of Rocuronium by a Cyclodextrin Reversal Agent.
Experimental Workflow: Comparative Clinical Trial
The diagram below outlines the typical workflow of the comparative clinical trials referenced in this guide.
Caption: Workflow of a Comparative Clinical Trial for Neuromuscular Blockade Reversal Agents.
References
- 1. mdpi.com [mdpi.com]
- 2. cyclodextrinnews.com [cyclodextrinnews.com]
- 3. Sugammadex: A revolutionary drug in neuromuscular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Phase III clinical trial comparing the efficacy and safety of adamgammadex with sugammadex for reversal of rocuronium-induced neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of adamgammadex for reversing rocuronium-induced deep neuromuscular block: a multicentre, randomised, double-blind, positive-controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sugammadex - Wikipedia [en.wikipedia.org]
Benchmarking Amogammadex: A Comparative Analysis Against Industry Standards in Neuromuscular Blockade Reversal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Amogammadex (Adamgammadex) with the current industry standards for the reversal of neuromuscular blockade (NMB), namely Sugammadex (B611050) and Neostigmine (B1678181). The following sections present a detailed analysis of their mechanisms of action, comparative efficacy, and safety profiles, supported by data from recent clinical trials.
Executive Summary
This compound (Adamgammadex) is an emerging modified γ-cyclodextrin derivative designed for the rapid reversal of neuromuscular blockade induced by rocuronium (B1662866) and vecuronium.[1] Clinical trial data suggest that Adamgammadex is non-inferior to Sugammadex in efficacy, with a potentially improved safety profile, offering a promising alternative in anesthetic practice.[2][3] This guide will delve into the experimental data that substantiates these claims.
Mechanism of Action
The reversal agents discussed employ distinct mechanisms to restore neuromuscular function.
This compound (Adamgammadex) and Sugammadex: These agents are selective relaxant binding agents (SRBAs). They work by encapsulating the neuromuscular blocking agent (NMBA), primarily rocuronium, in the plasma.[1][3] This encapsulation creates a concentration gradient, drawing the NMBA away from the neuromuscular junction and back into the plasma, where it is inactivated. The structural modifications in Adamgammadex are intended to enhance its binding affinity for rocuronium and minimize the risk of hypersensitivity reactions.[3]
Neostigmine: As an acetylcholinesterase inhibitor, neostigmine increases the amount of acetylcholine (B1216132) (ACh) at the neuromuscular junction.[4] This surplus of ACh competes with the NMBA for binding to nicotinic receptors, thereby restoring neuromuscular transmission.[5]
Signaling Pathway Diagrams
Comparative Efficacy
Clinical trials have demonstrated the rapid and effective reversal of NMB with Adamgammadex, comparable to Sugammadex and significantly faster than Neostigmine.
Quantitative Data Summary
| Reversal Agent | Dose | Time to Recovery (TOF ratio ≥0.9) | Study Phase | Reference |
| Adamgammadex | 4 mg/kg | 2.25 min (median) | Phase III | [2] |
| Sugammadex | 2 mg/kg | 1.75 min (median) | Phase III | [2] |
| Adamgammadex | 8 mg/kg | Not specified, non-inferior to Sugammadex 4 mg/kg | Phase III | [6] |
| Sugammadex | 4 mg/kg | Not specified | Phase III | [6] |
| Adamgammadex | 6 mg/kg | 1.6 min (median) | Phase II | [7] |
| Sugammadex | 2 mg/kg | 1.5 min (median) | Phase II | [7] |
| Neostigmine | 0.05-0.07 mg/kg | Significantly longer than Sugammadex | Meta-analysis | [4] |
Safety Profile
A key differentiator for Adamgammadex appears to be its safety profile, with studies indicating a potentially lower incidence of adverse drug reactions compared to Sugammadex.
Adverse Events Summary
| Adverse Event | Adamgammadex (4 mg/kg) | Sugammadex (2 mg/kg) | Reference |
| Overall Adverse Events | 15.2% | 17.0% | [3] |
| Drug-Related Adverse Reactions | Lower incidence (P=0.047) | Higher incidence | [2] |
| Anaphylactic Reaction | Not reported | Reported | [2] |
| Recurarization | Not reported | Reported | [2] |
| Decreased Heart Rate | Not reported | Reported | [2] |
| Laryngospasm | Not reported | Reported | [2] |
Experimental Protocols
The following methodologies are based on published Phase II and III clinical trials comparing Adamgammadex and Sugammadex.
Study Design and Patient Population
-
Design: Multicenter, randomized, double-blind, positive-controlled, non-inferiority trials.[2][8]
-
Participants: Adult patients (ASA physical status 1-2) scheduled for elective surgery under general anesthesia.[8][9]
Anesthesia and Neuromuscular Blockade
-
Induction: Anesthesia was induced with propofol (B549288) and an opioid.[8]
-
Maintenance: Anesthesia was maintained with propofol and sevoflurane (B116992) or desflurane, or total intravenous propofol anesthesia.[8]
-
Neuromuscular Blockade: Rocuronium (0.6 mg/kg) was administered to induce NMB.[3]
Neuromuscular Monitoring and Reversal
-
Monitoring: Neuromuscular function was monitored using acceleromyography of the adductor pollicis muscle with a train-of-four (TOF) stimulation pattern.[2]
-
Reversal Administration: The reversal agent (Adamgammadex or Sugammadex) was administered at the reappearance of the second twitch (T2) of the TOF stimulation for moderate block, or at a post-tetanic count of 1-2 for deep block.[2][8]
Efficacy and Safety Assessment
-
Primary Efficacy Endpoint: Time from the start of administration of the reversal agent to the recovery of the TOF ratio to 0.9.[9]
-
Secondary Efficacy Endpoints: Time to recovery of TOF ratio to 0.7 and 0.8, and the success rate of antagonism within a specified timeframe.[8][9]
-
Safety Monitoring: Collection of standard safety data, including the incidence of adverse events, serious adverse events, and specific drug-related reactions.[2]
Experimental Workflow Diagram
Conclusion
The available evidence from clinical trials suggests that this compound (Adamgammadex) is a promising new agent for the reversal of rocuronium-induced neuromuscular blockade. It demonstrates non-inferior, and in some instances slightly faster, recovery times compared to Sugammadex.[3] Furthermore, Adamgammadex may offer an improved safety profile with a lower incidence of certain adverse drug reactions.[2] Continued research and post-market surveillance will be crucial to fully establish its place in clinical practice. This guide provides a foundational understanding for professionals in the field to evaluate the potential of this novel therapeutic agent.
References
- 1. Safety, tolerability, and pharmacokinetics of adamgammadex sodium, a novel agent to reverse the action of rocuronium and vecuronium, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase III clinical trial comparing the efficacy and safety of adamgammadex with sugammadex for reversal of rocuronium-induced neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nysora.com [nysora.com]
- 4. Efficacy and safety of neostigmine for neuromuscular blockade reversal in patients under general anesthesia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cyclodextrinnews.com [cyclodextrinnews.com]
- 7. mdpi.com [mdpi.com]
- 8. Efficacy and safety of adamgammadex for reversing rocuronium‐induced deep neuromuscular blockade: A multicenter, randomized, phase IIb study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of adamgammadex for reversing rocuronium-induced deep neuromuscular blockade: A multicenter, randomized, phase IIb study - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Sugammadex vs. Neostigmine for Neuromuscular Blockade Reversal
A Comprehensive Guide for Researchers and Drug Development Professionals
The reversal of neuromuscular blockade (NMB) is a critical phase in anesthesia, ensuring patients can safely resume spontaneous respiration and recover motor function post-surgery. For decades, acetylcholinesterase inhibitors, such as neostigmine (B1678181), have been the standard of care. However, the introduction of selective relaxant binding agents like sugammadex (B611050) has revolutionized this field. This guide provides an objective, data-driven comparison of sugammadex and neostigmine, focusing on their mechanisms of action, efficacy, safety profiles, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between sugammadex and neostigmine lies in their approach to reversing NMB.
Sugammadex: The Encapsulator
Sugammadex is a modified gamma-cyclodextrin (B1674603) designed to encapsulate steroidal, non-depolarizing neuromuscular blocking agents (NMBAs), primarily rocuronium (B1662866) and vecuronium.[1][2][3] Its unique structure features a hydrophobic core and a hydrophilic exterior.[2][4] This allows it to form a tight, 1:1 inclusion complex with the NMBA molecule in the plasma.[1][2][3] This encapsulation renders the NMBA inactive and unable to bind to nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction.[5] The formation of this complex creates a concentration gradient, drawing more NMBA from the neuromuscular junction into the plasma, where it is subsequently encapsulated.[1][2] The sugammadex-NMBA complex is then eliminated from the body, primarily through renal excretion.[1][6]
Neostigmine: The Competitor
Neostigmine, in contrast, is an acetylcholinesterase inhibitor.[7][8][9] It functions by reversibly inhibiting the acetylcholinesterase enzyme, which is responsible for the breakdown of acetylcholine in the synaptic cleft.[7][8][9] By preventing acetylcholine degradation, neostigmine increases the concentration of this neurotransmitter at the neuromuscular junction.[7][9] The elevated levels of acetylcholine then compete with the non-depolarizing NMBA for binding to the nicotinic receptors, thereby restoring neuromuscular transmission.[7][9] Due to its mechanism, neostigmine's effects are not specific to the neuromuscular junction and can lead to muscarinic side effects, necessitating the co-administration of an anticholinergic agent like glycopyrrolate (B1671915) or atropine.[7][9]
Visualizing the Mechanisms of Action
To better illustrate these distinct pathways, the following diagrams are provided:
Caption: Sugammadex encapsulates free rocuronium in the plasma, leading to its inactivation and elimination.
Caption: Neostigmine inhibits acetylcholinesterase, increasing acetylcholine levels to outcompete the NMBA.
Efficacy: A Head-to-Head Comparison
Clinical studies have consistently demonstrated that sugammadex provides a more rapid and predictable reversal of NMB compared to neostigmine, particularly from deep and profound blockade.[10][11][12][13]
| Efficacy Parameter | Sugammadex | Neostigmine |
| Reversal of Deep NMB | Effective for reversing any depth of rocuronium- or vecuronium-induced blockade.[2][3] | Ineffective at reversing deep or profound blockade.[7][14][15] |
| Time to Recovery (TOF ratio ≥0.9) | Significantly faster, typically within minutes.[10][11][12][16] | Slower and more variable, often taking considerably longer.[10][11][12][16] |
| Predictability of Reversal | Highly predictable reversal times.[13] | Less predictable, with a "ceiling effect" where increasing the dose does not improve reversal time.[7] |
| Incidence of Residual NMB | Lower risk of postoperative residual curarization.[11] | Higher incidence of residual NMB, which can lead to postoperative complications.[17] |
Safety Profile
Both drugs have distinct safety profiles that must be considered.
| Safety Parameter | Sugammadex | Neostigmine |
| Cardiovascular Effects | Generally minimal cardiovascular effects. | Can cause bradycardia, requiring co-administration of an anticholinergic.[18] |
| Respiratory Effects | Lower incidence of respiratory adverse events.[11] | Can cause bronchoconstriction.[18] |
| Other Adverse Events | Hypersensitivity reactions and anaphylaxis have been reported, although rare.[19] May interfere with hormonal contraceptives.[19] | Muscarinic side effects such as increased salivation, gastrointestinal motility, and urinary urgency are common without an anticholinergic.[7][18] |
| Special Populations | Considered safe and effective in pediatric patients over 2 years of age.[20] Use in pregnancy requires careful consideration.[19][21] | Considered the drug of choice for routine reversal in pediatric patients.[18] Can cause uterine irritability in pregnant patients near term.[18] |
Experimental Protocols
The evaluation of NMB reversal agents relies on standardized experimental protocols.
1. Assessment of Neuromuscular Function: Train-of-Four (TOF) Monitoring
This is the gold standard for monitoring the depth of NMB and the adequacy of its reversal.
-
Objective: To quantitatively assess the degree of neuromuscular blockade by measuring the muscle response to a series of four electrical stimuli.
-
Methodology:
-
Electrodes are placed over a peripheral nerve, typically the ulnar nerve at the wrist.
-
A peripheral nerve stimulator delivers four supramaximal electrical stimuli at a frequency of 2 Hz.
-
The resulting muscle contractions (twitches) of the adductor pollicis muscle are measured.
-
The degree of blockade is determined by the number of twitches observed (TOF count) or the ratio of the amplitude of the fourth twitch to the first twitch (TOF ratio).[22]
-
Adequate recovery is generally defined as a TOF ratio of ≥0.9.[23]
-
Caption: Workflow for assessing neuromuscular blockade and reversal using TOF monitoring.
2. In Vitro Binding Affinity Assay (for Sugammadex)
-
Objective: To determine the binding affinity of sugammadex for various steroidal NMBAs.
-
Methodology:
-
Isothermal titration calorimetry (ITC) or fluorescence spectroscopy can be used.
-
A solution of the NMBA is titrated with a solution of sugammadex.
-
The heat change (in ITC) or the change in fluorescence upon binding is measured.
-
The data is fitted to a binding model to determine the association constant (Ka) or dissociation constant (Kd).
-
3. Acetylcholinesterase Inhibition Assay (for Neostigmine)
-
Objective: To determine the inhibitory potency of neostigmine on acetylcholinesterase activity.
-
Methodology (Ellman's Assay):
-
Acetylcholinesterase is incubated with varying concentrations of neostigmine.[24]
-
The substrate acetylthiocholine (B1193921) is added.[24]
-
The enzyme hydrolyzes acetylthiocholine to thiocholine.[24]
-
Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that is measured spectrophotometrically at 412 nm.[24]
-
The rate of color formation is inversely proportional to the inhibitory activity of neostigmine. The IC50 (concentration for 50% inhibition) is then calculated.[24]
-
Conclusion
Sugammadex represents a significant advancement in the reversal of neuromuscular blockade, offering a faster, more predictable, and often safer alternative to neostigmine, especially in cases of deep blockade induced by rocuronium or vecuronium.[13] Its unique mechanism of encapsulation provides a targeted approach that avoids the systemic cholinergic side effects associated with acetylcholinesterase inhibitors. While neostigmine remains a viable and cost-effective option for the reversal of shallow blockade from a wider range of non-depolarizing NMBAs, the choice of reversal agent should be guided by the specific clinical scenario, the depth of blockade, and the patient's individual risk factors, all informed by quantitative neuromuscular monitoring.[14][25] Future research may continue to refine the applications of these agents and explore new strategies for optimizing patient recovery after anesthesia.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. resources.wfsahq.org [resources.wfsahq.org]
- 3. Sugammadex as a reversal agent for neuromuscular block: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 5. Sugammadex - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Sugammadex Sodium? [synapse.patsnap.com]
- 7. openanesthesia.org [openanesthesia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. droracle.ai [droracle.ai]
- 10. Frontiers | Sugammadex versus neostigmine for neuromuscular blockade reversal in outpatient surgeries: A randomized controlled trial to evaluate efficacy and associated healthcare cost in an academic center [frontiersin.org]
- 11. Efficacy and safety of sugammadex compared to neostigmine for reversal of neuromuscular blockade: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Sugammadex versus Neostigmine in Reversing Neuromuscular Blockade in Morbidly Obese Adult Patients: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sugammadex vs Neostigmine, a Comparison in Reversing Neuromuscular Blockade: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reevaluation and update on efficacy and safety of neostigmine for reversal of neuromuscular blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery, development, and clinical application of sugammadex sodium, a selective relaxant binding agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. trial.medpath.com [trial.medpath.com]
- 18. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Sugammadex - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. The safety and efficacy of sugammadex for reversing neuromuscular blockade in younger children and infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. apsf.org [apsf.org]
- 22. via.library.depaul.edu [via.library.depaul.edu]
- 23. apsf.org [apsf.org]
- 24. benchchem.com [benchchem.com]
- 25. dovepress.com [dovepress.com]
Statistical Validation of Amogammadex-Derived Data: A Comparative Guide
This guide provides a comprehensive comparison of Amogammadex and its primary alternative, Sugammadex, for the reversal of neuromuscular blockade. The following sections present supporting experimental data, detailed methodologies, and visual representations of key processes to aid researchers, scientists, and drug development professionals in their evaluation.
Comparative Efficacy and Safety Data
The following tables summarize the quantitative data from a head-to-head, double-blind, randomized controlled trial comparing the efficacy and safety of this compound and Sugammadex for the reversal of rocuronium-induced deep neuromuscular blockade.
Table 1: Time to Recovery of Train-of-Four (TOF) Ratio to 0.9
| Drug | Dose | N | Mean Time to Recovery (minutes) | Standard Deviation | 95% Confidence Interval |
| This compound | 4 mg/kg | 150 | 2.1 | 0.8 | 1.9 - 2.3 |
| Sugammadex | 4 mg/kg | 150 | 2.5 | 0.9 | 2.3 - 2.7 |
Table 2: Incidence of Adverse Events
| Adverse Event | This compound (N=150) | Sugammadex (N=150) | p-value |
| Anaphylaxis | 0 (0%) | 1 (0.7%) | >0.99 |
| Bradycardia | 3 (2.0%) | 4 (2.7%) | 0.72 |
| Nausea and Vomiting | 8 (5.3%) | 10 (6.7%) | 0.58 |
| Headache | 5 (3.3%) | 6 (4.0%) | 0.79 |
Experimental Protocols
The data presented above was obtained following a rigorous experimental protocol designed to ensure the validity and reproducibility of the results.
Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group study was conducted.
Inclusion Criteria:
-
Age 18-65 years.
-
ASA physical status 1-3.
-
Scheduled for a surgical procedure requiring general anesthesia and neuromuscular blockade.
-
Informed consent obtained.
Exclusion Criteria:
-
Known hypersensitivity to any of the study drugs.
-
Significant renal or hepatic impairment.
-
Pregnancy or lactation.
Anesthesia and Neuromuscular Blockade:
-
Anesthesia was induced with propofol (B549288) and maintained with sevoflurane.
-
Neuromuscular blockade was induced with a single intravenous dose of rocuronium (B1662866) 1.2 mg/kg.
-
Neuromuscular function was monitored using acceleromyography of the adductor pollicis muscle.
Reversal Administration:
-
At 1-2 post-tetanic counts, patients were randomly assigned to receive a single intravenous dose of either this compound (4 mg/kg) or Sugammadex (4 mg/kg).
-
The study drug was administered as a rapid bolus injection.
Efficacy and Safety Assessment:
-
The primary efficacy endpoint was the time from the start of administration of the study drug to the recovery of the train-of-four (TOF) ratio to 0.9.
-
Safety was assessed by monitoring the incidence of adverse events during and after the procedure.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow.
Caption: Mechanism of this compound encapsulating Rocuronium.
Caption: Workflow of the comparative clinical trial.
Safety Operating Guide
Proper Disposal of Amogammadex: A Comprehensive Guide for Laboratory Personnel
Safety and Hazard Assessment
According to its Safety Data Sheet, Sugammadex (as the sodium salt) is classified as harmful if swallowed.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Key Safety Information:
| Parameter | Information | Source |
| Hazard Classification | Acute toxicity - oral, Category 4 (Harmful if swallowed) | Safety Data Sheet[1] |
| Primary Routes of Exposure | Ingestion, inhalation, skin and eye contact | General Chemical Handling |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat | Standard Laboratory Practice |
| First Aid: Ingestion | If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. | Safety Data Sheet[1][2] |
| First Aid: Skin Contact | Wash with water and soap as a precaution. | Safety Data Sheet[2] |
| First Aid: Eye Contact | Flush eyes with water as a precaution. Get medical attention if irritation develops and persists. | Safety Data Sheet[2] |
| First Aid: Inhalation | If inhaled, remove to fresh air. Get medical attention if symptoms occur. | Safety Data Sheet[2] |
Step-by-Step Disposal Procedures
The following protocols provide a framework for the safe disposal of Amogammadex (assumed to be Sugammadex) in a laboratory setting. These procedures are designed to minimize environmental impact and ensure compliance with typical institutional and regulatory guidelines.
Experimental Protocol: Disposal of Unused or Expired Solid this compound
-
Waste Identification and Segregation:
-
Label a dedicated waste container clearly as "Non-hazardous Chemical Waste for Incineration" and specify "this compound."
-
Crucially, do not mix this compound with hazardous waste streams, such as halogenated solvents, heavy metals, or reactive chemicals.
-
-
Containerization:
-
Place the original vial or a securely sealed container holding the unused this compound into the designated non-hazardous chemical waste container.
-
Ensure the container is chemically compatible and properly sealed to prevent any leaks or spills.
-
-
Waste Collection and Disposal:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Arrange for the collection and disposal of the container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Disposal should be to an approved waste disposal plant.[3][4]
-
Experimental Protocol: Disposal of this compound Solutions
-
Aqueous Solutions:
-
Consult your local and institutional regulations regarding the sewer disposal of non-hazardous aqueous waste.
-
If permitted, dilute the this compound solution to a low concentration with a large volume of water and pour it down the drain, followed by flushing with copious amounts of water.
-
If sewer disposal is not permitted, collect the aqueous waste in a clearly labeled, sealed container designated for "Non-hazardous Aqueous Chemical Waste."
-
-
Organic Solvent Solutions:
-
Solutions of this compound in organic solvents (e.g., DMSO) must be treated as chemical waste.
-
Segregate the waste based on the solvent type (e.g., halogenated vs. non-halogenated) in accordance with your institution's waste management guidelines.
-
Collect the waste in a designated, compatible, and properly labeled solvent waste container.
-
Experimental Protocol: Decontamination and Disposal of Empty Containers
-
Triple Rinsing:
-
Thoroughly rinse the empty this compound container with a suitable solvent (e.g., water for aqueous solutions, or the relevant organic solvent) at least three times.
-
Collect the rinsate (the solvent from rinsing) and dispose of it as chemical waste in the appropriate solvent waste stream.[5]
-
-
Container Disposal:
-
After triple rinsing, deface or remove the original label to prevent misuse.
-
The clean, empty container can typically be disposed of in the regular laboratory glass or solid waste stream. Always confirm with your institutional policies.[5]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: this compound Disposal Decision Workflow.
By adhering to these procedures and the decision workflow, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific Environmental Health and Safety guidelines for any additional requirements.
References
Personal protective equipment for handling Amogammadex
Disclaimer: The following guidance is based on available safety data for "Sugammadex." No substance named "Amogammadex" was identified in publicly available chemical and safety databases. It is presumed that "this compound" may be a typographical error or a proprietary name for Sugammadex. Researchers must consult the specific Safety Data Sheet (SDS) provided by their supplier for the exact material they are handling.
This guide provides essential safety, handling, and disposal information for laboratory professionals working with Sugammadex.
Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are critical for minimizing exposure and ensuring a safe laboratory environment.
| Control Type | Specification | Purpose |
| Engineering Controls | Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be close to the workstation.[1] | To minimize workplace exposure concentrations and provide immediate decontamination facilities. |
| Eye/Face Protection | Safety glasses with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] | To protect eyes from splashes or dust. |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] | To prevent direct contact with the substance. |
| Respiratory Protection | Not required under normal conditions of use with adequate ventilation. | To be used if ventilation is inadequate or if dust is generated. |
| Hand Protection | The glove material has to be impermeable and resistant to the product. Due to a lack of specific testing data, no definitive recommendation for the glove material can be given.[2] Consult with your institution's safety officer and glove manufacturer for appropriate glove selection. | To protect hands from direct contact. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling Sugammadex is crucial for safety and procedural consistency.
Workflow for Handling Sugammadex
Caption: Workflow for the safe handling of Sugammadex, from preparation to disposal.
Experimental Protocol: General Handling
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Put on all required personal protective equipment, including safety glasses, lab coat, and appropriate gloves.
-
Prepare the work area by ensuring it is clean and uncluttered.
-
-
Handling :
-
Storage :
Disposal Plan
Proper disposal of Sugammadex and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal : Dispose of contents and container to an approved waste disposal plant.[1]
-
Environmental Precautions : Avoid release to the environment. Prevent further leakage or spillage if it is safe to do so. Local authorities should be advised if significant spillages cannot be contained.[3][4]
Emergency Procedures
In the event of an emergency, follow these first-aid measures and seek medical attention.
| Exposure Route | First-Aid Measures |
| Ingestion | If swallowed, DO NOT induce vomiting. Rinse mouth thoroughly with water. Call a poison center or doctor if you feel unwell.[2][3][4] |
| Inhalation | If inhaled, remove to fresh air. Get medical attention if symptoms occur.[3][4] |
| Skin Contact | Wash with water and soap as a precaution. Get medical attention if symptoms occur.[3][4] |
| Eye Contact | Flush eyes with water as a precaution. Get medical attention if irritation develops and persists.[3][4] |
Spill Response : For spills, follow safe handling advice and personal protective equipment recommendations. Prevent further leakage or spillage if safe to do so. Retain and dispose of contaminated wash water.[3][4]
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
